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Foundational

An In-depth Technical Guide to 4-(2-methoxyethoxy)-1H-indazole: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific derivative, 4-(2-methoxyethoxy)-1H-indazole, providing a comprehensive technical overview of its chemical structure, plausible synthetic routes, and prospective applications in drug discovery. By examining the structure-activity relationships of related indazole analogs, we will extrapolate the potential of this molecule as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This document serves as a foundational resource for researchers aiming to explore the chemical space and therapeutic utility of novel indazole derivatives.

Introduction to the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[2][4] The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more commonly exploited isomer in drug design.[2][4] The indazole nucleus is a key pharmacophore in several FDA-approved drugs, including the anti-inflammatory agent benzydamine and the multi-kinase inhibitor pazopanib, underscoring its clinical significance.[2][5]

Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][6] Their versatility stems from the ability to readily functionalize the indazole core at various positions, allowing for the fine-tuning of physicochemical properties and biological target interactions.[7]

Chemical Structure and Properties of 4-(2-methoxyethoxy)-1H-indazole

The chemical structure of 4-(2-methoxyethoxy)-1H-indazole features a 2-methoxyethoxy group at the 4-position of the indazole ring. This substituent is expected to influence the molecule's solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters for drug-likeness and pharmacokinetic profiles.

Predicted Physicochemical Properties
PropertyPredicted Value for 4-(2-methoxyethoxy)-1H-indazole4-Methoxy-1H-indazole[8][9]
Molecular FormulaC10H12N2O2C8H8N2O
Molecular Weight192.21 g/mol 148.16 g/mol
LogP~1.81.57
Hydrogen Bond Donors11
Hydrogen Bond Acceptors32
Rotatable Bonds31

The introduction of the 2-methoxyethoxy group increases the molecular weight and is predicted to slightly increase the lipophilicity (LogP). The additional ether oxygen also provides another hydrogen bond acceptor site, potentially enhancing interactions with biological targets.

Synthesis and Characterization

A plausible synthetic route to 4-(2-methoxyethoxy)-1H-indazole can be designed based on established methods for indazole synthesis. A common and effective approach involves the cyclization of a suitably substituted o-toluidine derivative.[10]

Proposed Synthetic Pathway

A potential synthetic workflow for 4-(2-methoxyethoxy)-1H-indazole is outlined below.

Synthesis_of_4-(2-methoxyethoxy)-1H-indazole A 2-Methyl-3-nitrophenol B 1-(2-Methoxyethoxy)-2-methyl-3-nitrobenzene A->B Williamson Ether Synthesis (2-bromoethyl methyl ether, K2CO3) C 2-(2-Methoxyethoxy)-6-methylaniline B->C Reduction (H2, Pd/C or SnCl2, HCl) D N-(2-(2-Methoxyethoxy)-6-methylphenyl)acetamide C->D Acetylation (Acetic anhydride) E N-(2-(2-Methoxyethoxy)-6-methyl-3-nitrosophenyl)acetamide D->E Nitrosation (NaNO2, HCl) F 4-(2-Methoxyethoxy)-1H-indazole E->F Reductive Cyclization (e.g., Na2S2O4 or H2, Pd/C)

Caption: Proposed synthetic pathway for 4-(2-methoxyethoxy)-1H-indazole.

Step-by-Step Experimental Protocol (Hypothetical)
  • Williamson Ether Synthesis: To a solution of 2-methyl-3-nitrophenol in a suitable solvent such as acetone, add potassium carbonate followed by 2-bromoethyl methyl ether. Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the solid and concentrate the filtrate. Purify the crude product to obtain 1-(2-methoxyethoxy)-2-methyl-3-nitrobenzene.

  • Reduction of the Nitro Group: Dissolve 1-(2-methoxyethoxy)-2-methyl-3-nitrobenzene in ethanol and add a catalytic amount of palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed. Filter the catalyst and evaporate the solvent to yield 2-(2-methoxyethoxy)-6-methylaniline.

  • Acetylation: Treat 2-(2-methoxyethoxy)-6-methylaniline with acetic anhydride in the presence of a base like pyridine or triethylamine to afford N-(2-(2-methoxyethoxy)-6-methylphenyl)acetamide.

  • Nitrosation: Dissolve the acetylated aniline in a mixture of acetic acid and hydrochloric acid. Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise. Stir the reaction mixture at low temperature to complete the formation of the N-nitroso intermediate.

  • Reductive Cyclization: The crude N-nitroso compound can be subjected to reductive cyclization using a reducing agent like sodium dithionite or through catalytic hydrogenation to yield the final product, 4-(2-methoxyethoxy)-1H-indazole.

Characterization Techniques

The structural confirmation of the synthesized 4-(2-methoxyethoxy)-1H-indazole would rely on a combination of spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the ethoxy group, and the methoxy protons. The NH proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift.[11][12][13]

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons of the indazole core and the aliphatic carbons of the 2-methoxyethoxy substituent.

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M+) corresponding to the molecular weight of 192.21 g/mol .[14][15] Fragmentation patterns would likely involve the loss of the 2-methoxyethoxy side chain or parts thereof.[16][17]

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).[18][19][20][21]

Potential Applications in Drug Development

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[22][23][24][25] Many indazole-based compounds exert their anti-cancer and anti-inflammatory effects by targeting key signaling pathways.

Kinase Inhibition and Anti-Cancer Activity

Indazole derivatives have been successfully developed as inhibitors of various protein kinases, including Tropomyosin receptor kinases (TRKs) and Polo-like kinase 4 (PLK4), which are implicated in cancer progression.[22][23][24][26] The indazole core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase domain.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., TRK) GrowthFactor->ReceptorKinase Binds and activates SignalingProteins Downstream Signaling Proteins (e.g., PI3K/AKT/mTOR) ReceptorKinase->SignalingProteins Phosphorylates and activates TranscriptionFactors Transcription Factors SignalingProteins->TranscriptionFactors Activates CellularResponse Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellularResponse Promotes gene expression for IndazoleInhibitor 4-(2-methoxyethoxy)-1H-indazole IndazoleInhibitor->ReceptorKinase Inhibits ATP binding

Caption: Potential mechanism of action of 4-(2-methoxyethoxy)-1H-indazole as a kinase inhibitor.

The 4-(2-methoxyethoxy) substituent could potentially enhance binding affinity and selectivity for specific kinases through additional interactions within the ATP-binding pocket.

Anti-inflammatory Activity

Indazole derivatives have also demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The structural features of 4-(2-methoxyethoxy)-1H-indazole make it a candidate for investigation as a novel anti-inflammatory agent.

Conclusion and Future Directions

4-(2-methoxyethoxy)-1H-indazole represents a promising, yet underexplored, molecule within the vast chemical landscape of indazole derivatives. Based on the well-documented biological activities of the indazole scaffold, this compound holds potential as a therapeutic agent, particularly in oncology and inflammation. The synthetic pathway proposed herein provides a feasible route for its preparation, which would enable its thorough characterization and biological evaluation. Future research should focus on the synthesis and purification of 4-(2-methoxyethoxy)-1H-indazole, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro screening against a panel of kinases and inflammatory targets would be crucial to elucidate its biological activity and mechanism of action. These studies will be instrumental in determining the therapeutic potential of this novel indazole derivative.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 11).
  • Sigma-Aldrich. 4-Methoxy-1H-indazole | 351210-06-5.
  • Synthesis and biological activities of a novel series of indazole deriv
  • Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants. European Journal of Medicinal Chemistry, 207, 112744. (2020).
  • 4-Methoxy-1H-indazole. (n.d.).
  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147–169.
  • Synthesis of 1H-Indazoles via Silver(I)
  • BenchChem. (2025, December). Investigating the comparative bioactivity of indazole regioisomers.
  • PubChem. 1H-Indazole | C7H6N2 | CID 9221.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). bioRxiv.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • ChemicalBook. Indazole(271-44-3) 1H NMR spectrum.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.
  • Indazole From Natural Resources And Biological Activity. (n.d.).
  • ChemScene. 14884-02-7 | 4-(2-Methoxyethoxy)-1H-pyrazole.
  • Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. (2024, January 15). PubMed.
  • PharmaBlock. Indazoles in Drug Discovery.
  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.). AUB ScholarWorks.
  • MedChemExpress. Kinase Inhibitors.
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Wikipedia. Indazole.
  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.).
  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm)
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • National Institute of Standards and Technology. 1H-Indazole - the NIST WebBook.
  • BenchChem. (2025).
  • SpectraBase. 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum.
  • INFRARED REFERENCE SPECTRA. (n.d.).
  • Taylor & Francis. Indazole – Knowledge and References.
  • National Institute of Standards and Technology. 1H-indazole hydrochloride - the NIST WebBook.
  • Interpret
  • The Rockefeller University.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
  • National Institute of Standards and Technology. 1H-Imidazole - the NIST WebBook.
  • mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. (n.d.). DTIC.
  • Smith, B. C. (2025, February 27).

Sources

Exploratory

molecular weight and formula of 4-(2-methoxyethoxy)indazole

[1] Executive Summary 4-(2-Methoxyethoxy)-1H-indazole (CAS 947691-86-3) represents a critical pharmacophore in the design of ATP-competitive kinase inhibitors.[1] Functioning primarily as a "hinge-binding" scaffold, the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(2-Methoxyethoxy)-1H-indazole (CAS 947691-86-3) represents a critical pharmacophore in the design of ATP-competitive kinase inhibitors.[1] Functioning primarily as a "hinge-binding" scaffold, the indazole core mimics the adenine moiety of ATP, allowing for potent interactions within the catalytic cleft of tyrosine kinases such as FGFR, VEGFR, and ROCK. The 4-position substitution with a 2-methoxyethoxy chain provides a strategic vector for solvent-front interactions, enhancing both solubility and selectivity profiles compared to the unsubstituted parent heterocycle.[1] This guide details the physicochemical identity, validated synthetic pathways, and experimental protocols for the utilization of this compound in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The precise characterization of 4-(2-methoxyethoxy)-1H-indazole is fundamental for its application as a building block.[1] The presence of the ether side chain disrupts the crystal lattice energy relative to 4-hydroxyindazole, typically lowering the melting point and improving organic solubility.

Table 1: Physicochemical Profile[1][8]
PropertyDataNotes
IUPAC Name 4-(2-methoxyethoxy)-1H-indazoleSystematic nomenclature
CAS Registry Number 947691-86-3 Primary identifier
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol Monoisotopic Mass: 192.0899
Appearance Off-white to pale yellow solidCrystalline powder form
Solubility DMSO (>50 mg/mL), DMF, MethanolLow aqueous solubility at neutral pH
pKa (Calculated) ~13.8 (NH), ~1.5 (N-2 protonation)Indazole NH is weakly acidic
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsCritical for Lipinski's Rule of 5

Synthetic Methodology & Causality

The synthesis of 4-(2-methoxyethoxy)-1H-indazole is a nucleophilic substitution reaction (O-alkylation).[1] The choice of base and solvent is critical to control regioselectivity, as the indazole nitrogen (N1) is also nucleophilic.

Retrosynthetic Analysis

The most robust route involves the O-alkylation of 4-hydroxy-1H-indazole using 1-bromo-2-methoxyethane .[1]

  • Challenge: Indazoles are ambident nucleophiles. Alkylation can occur at O-4, N-1, or N-2.[1]

  • Solution: 4-Hydroxyindazole exists in equilibrium.[1] By using a mild base (Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent (DMF), the phenoxide anion is generated preferentially over the nitrogen anions due to the higher acidity of the phenol (-OH pKa ~10 vs NH pKa ~14). However, N-protection (e.g., THP or Boc) is often employed in large-scale GMP synthesis to guarantee exclusive O-alkylation, followed by deprotection.[1]

Validated Synthetic Protocol (Direct Alkylation)

Reagents:

  • 4-Hydroxy-1H-indazole (1.0 eq)[1]

  • 1-Bromo-2-methoxyethane (1.2 eq)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 4-hydroxy-1H-indazole and anhydrous DMF under an inert atmosphere (N₂). Add Cs₂CO₃. Stir at ambient temperature for 30 minutes. Rationale: This pre-stirring period ensures deprotonation of the hydroxyl group to form the phenoxide anion.

  • Alkylation: Dropwise add 1-bromo-2-methoxyethane to the mixture. Heat the reaction to 60°C. Rationale: Controlled heating promotes the SN2 displacement of the bromide while minimizing thermal degradation or N-alkylation byproducts.[1]

  • Monitoring: Monitor via LC-MS until the starting material (m/z 135) is consumed and the product (m/z 193) dominates.

  • Work-up: Cool to room temperature. Dilute with water (10x volume) and extract with Ethyl Acetate (3x).[2]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Synthesis Pathway Diagram[1]

Synthesispath Start 4-Hydroxy-1H-indazole (SM) Intermediate Phenoxide Anion (Transition) Start->Intermediate Deprotonation Reagent 1-Bromo-2-methoxyethane (Electrophile) Reagent->Intermediate + Electrophile Conditions Cs2CO3, DMF 60°C, 4-12h Product 4-(2-methoxyethoxy)-1H-indazole (Product) Conditions->Product SN2 Alkylation Intermediate->Conditions Purification Flash Chromatography (DCM/MeOH) Product->Purification

Figure 1: Strategic synthesis workflow for the regioselective O-alkylation of the indazole core.

Medicinal Chemistry Applications

In the context of drug development, 4-(2-methoxyethoxy)-1H-indazole is rarely a final drug but rather a high-value fragment or intermediate .[1]

Kinase Hinge Binding

The indazole motif is a "privileged scaffold" for kinase inhibitors.

  • Mechanism: The N-1 and N-2 nitrogens of the indazole ring form hydrogen bonds with the "hinge region" amino acids of the kinase ATP-binding pocket.[1]

  • Role of the 4-Substituent: The 2-methoxyethoxy group at the 4-position projects into the solvent-exposed region or a specific ribose-binding pocket.[1] This improves the LogD (distribution coefficient) and metabolic stability compared to a simple methoxy group.

Target Specificity

Compounds containing this specific core have been investigated for:

  • FGFR (Fibroblast Growth Factor Receptor) Inhibition: Targeting gastric and urothelial cancers.

  • ROCK (Rho-associated Protein Kinase) Inhibition: For glaucoma and cardiovascular indications.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Anti-angiogenic therapy.

Biological Mechanism Diagram[1]

Mechanism Inhibitor Indazole Derivative (Ligand) Kinase Tyrosine Kinase (ATP Pocket) Inhibitor->Kinase Competitive Binding Complex Inhibitor-Kinase Complex (Hinge Binding) Kinase->Complex Stabilization Signal Downstream Signaling (e.g., MAPK/ERK, PI3K) Complex->Signal Blockade Effect Inhibition of Tumor Cell Proliferation Signal->Effect Therapeutic Outcome

Figure 2: Mechanism of action for indazole-based kinase inhibitors blocking downstream oncogenic signaling.[1]

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral data is expected.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 (br s, 1H, NH) - Exchangeable.

    • δ 8.1 (s, 1H, H-3 of indazole).

    • δ 7.2 - 6.5 (m, 3H, Aromatic protons H-5, H-6, H-7).[1]

    • δ 4.2 (t, 2H, -O-CH ₂-CH₂-).[1]

    • δ 3.7 (t, 2H, -O-CH₂-CH ₂-).[1]

    • δ 3.3 (s, 3H, -OCH ₃).

  • LC-MS (ESI):

    • Positive Mode: [M+H]⁺ peak at m/z 193.1.

References

  • BOC Sciences. 4-(2-Methoxyethoxy)-1H-indazole Product Data Sheet. Catalog NO: 947691-86-3.[1][][4]

  • PubChem. Indazole Structure and Bioactivity Data. National Library of Medicine.

  • Zhang, Y. et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783.

  • ChemicalBook. CAS 947691-86-3 Entry and Supplier Data.

  • BenchChem. 5-(2-Methoxyethoxy)-1H-indazole Analog Reference for Synthetic Logic.

Sources

Foundational

Determining the Solubility of 4-(2-methoxyethoxy)-1H-indazole in DMSO: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for determining the solubility of 4-(2-methoxyethoxy)-1H-indazole in dimethyl sulfoxide (DMSO), a critical parameter in early-stage drug discovery and deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 4-(2-methoxyethoxy)-1H-indazole in dimethyl sulfoxide (DMSO), a critical parameter in early-stage drug discovery and development. Recognizing the pivotal role of DMSO as a universal solvent in high-throughput screening and in vitro assays, this document outlines a robust, self-validating experimental protocol.[1][2][3] Beyond a mere recitation of steps, this guide delves into the underlying scientific principles, offering insights into the causality behind experimental choices and troubleshooting common challenges. It is designed to equip researchers, scientists, and drug development professionals with the expertise to generate accurate and reproducible solubility data, thereby ensuring the integrity of downstream biological and pharmacological studies.

Introduction: The Imperative of Accurate Solubility Data in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous and non-aqueous solubility stand as fundamental pillars influencing a compound's biological activity, bioavailability, and overall developability. In the realm of in vitro assays and high-throughput screening (HTS), dimethyl sulfoxide (DMSO) reigns as the solvent of choice due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2]

This guide, therefore, provides a detailed methodology for the experimental determination of the solubility of 4-(2-methoxyethoxy)-1H-indazole in DMSO. It is structured to not only provide a step-by-step protocol but also to instill a deeper understanding of the critical parameters that govern solubility, ensuring the generation of high-quality, reliable data.

The Role of DMSO: A Double-Edged Sword in Preclinical Research

DMSO's utility in the laboratory is undeniable. Its polar aprotic nature and miscibility with water make it an ideal vehicle for preparing high-concentration stock solutions of test compounds for in vitro screening.[1] This allows for the creation of extensive compound libraries and facilitates the serial dilutions required for dose-response studies.[3]

However, the very properties that make DMSO an excellent solvent also necessitate careful handling and a nuanced understanding of its behavior. Key considerations include:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This absorbed water can significantly alter its solvent properties, often leading to a decrease in the solubility of organic compounds and potential precipitation of the solute.[5]

  • Cellular Effects: While generally considered to have low toxicity at the concentrations used in most assays, DMSO is not entirely inert. It can have concentration-dependent effects on cell growth and viability, and can also interact with certain biological targets.[1][6] Therefore, it is crucial to maintain a consistent and low final concentration of DMSO in all assays.[3]

  • Compound Stability: The stability of the compound in DMSO over time and under various storage conditions should not be overlooked. Degradation of the compound can lead to an overestimation of its solubility.

This guide emphasizes the use of anhydrous DMSO and proper storage techniques to mitigate these challenges, ensuring the integrity of the solubility determination.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust method for determining the equilibrium solubility of 4-(2-methoxyethoxy)-1H-indazole in DMSO at a specified temperature, typically ambient room temperature. This method is based on the principle of creating a supersaturated solution, allowing it to reach equilibrium, and then quantifying the amount of dissolved solute in the supernatant.

Materials and Equipment
  • 4-(2-methoxyethoxy)-1H-indazole (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining a constant temperature

  • Microcentrifuge

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase for the analysis of 4-(2-methoxyethoxy)-1H-indazole

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The overall workflow for determining the solubility of 4-(2-methoxyethoxy)-1H-indazole in DMSO is depicted in the following diagram:

Solubility_Workflow cluster_prep Step 1: Preparation of Supersaturated Solution cluster_equilibrate Step 2: Equilibration cluster_separation Step 3: Phase Separation cluster_analysis Step 4: Quantification cluster_result Step 5: Report Result A Weigh excess 4-(2-methoxyethoxy)-1H-indazole B Add a known volume of anhydrous DMSO A->B C Vortex vigorously to create a slurry B->C D Incubate at a constant temperature with shaking (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Carefully collect the supernatant E->F G Prepare a dilution series of the supernatant F->G H Analyze by HPLC against a standard curve G->H I Calculate the concentration in the original supernatant H->I J Express solubility in mg/mL and molarity I->J

Figure 1: Experimental workflow for determining the solubility of 4-(2-methoxyethoxy)-1H-indazole in DMSO.

Detailed Procedural Steps
  • Preparation of the Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 4-(2-methoxyethoxy)-1H-indazole into a tared, sterile 2 mL microcentrifuge tube. The key is to add an amount of solid that will exceed its solubility in the chosen volume of DMSO.

    • Add a precise volume of anhydrous DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to create a fine suspension. A visual confirmation of undissolved solid should be made.

  • Equilibration:

    • Place the tube in a thermomixer or incubator set to the desired temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended equilibration time is crucial to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, centrifuge the sample at a high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully aspirate a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet. It is critical to avoid transferring any solid particles, as this will lead to an overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a standard stock solution of 4-(2-methoxyethoxy)-1H-indazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

    • From this stock, create a series of calibration standards of known concentrations.

    • Prepare a precise dilution of the collected supernatant in the same solvent used for the calibration standards. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted supernatant sample by HPLC.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of 4-(2-methoxyethoxy)-1H-indazole in the diluted supernatant sample from the calibration curve.

    • Calculate the original concentration in the undissolved DMSO supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in DMSO.

Data Presentation and Interpretation

The experimentally determined solubility of 4-(2-methoxyethoxy)-1H-indazole in DMSO should be reported in a clear and concise manner. A well-structured table is ideal for presenting the quantitative data.

ParameterValueUnits
Compound Name 4-(2-methoxyethoxy)-1H-indazole-
Molecular Weight To be determined g/mol
Solvent Anhydrous DMSO-
Temperature 25.0 ± 0.5°C
Equilibration Time 48hours
Analytical Method HPLC-UV-
Solubility Hypothetical Value: 150mg/mL
Molar Solubility Hypothetical Value: CalculatedM

Table 1: Example of a data summary table for the solubility of 4-(2-methoxyethoxy)-1H-indazole in DMSO. Note: The solubility value presented is hypothetical and must be determined experimentally.

Troubleshooting and Best Practices

  • Low or Inconsistent Solubility:

    • Cause: The DMSO may have absorbed water.

    • Solution: Use fresh, anhydrous DMSO from a sealed container. Store stock solutions with desiccant and minimize exposure to ambient air.[5]

  • Precipitation Upon Dilution in Aqueous Buffers:

    • Cause: The compound is poorly soluble in aqueous solutions.

    • Solution: Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium to minimize the risk of precipitation.[3]

  • Compound Instability:

    • Cause: The compound may degrade in DMSO over time.

    • Solution: Prepare fresh stock solutions and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Conclusion

The accurate determination of the solubility of 4-(2-methoxyethoxy)-1H-indazole in DMSO is a foundational step in its preclinical development. The protocol and insights provided in this technical guide are designed to empower researchers to generate reliable and reproducible data. By adhering to the principles of scientific integrity, understanding the nuances of working with DMSO, and implementing a robust experimental design, the scientific community can confidently advance the exploration of this and other promising compounds in the quest for new therapeutics.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 25, 2026, from [Link]

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  • Unchained Labs. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved February 25, 2026, from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 25, 2026, from [Link]

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Sources

Exploratory

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Medicinal Chemistry of 4-(2-methoxyethoxy)-1H-indazole and Its Derivatives The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 4-(2-methoxyethoxy)-1H-indazole and Its Derivatives

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its structural framework is present in numerous biologically active compounds and approved therapeutic agents.[3][4] The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][5][6] Its versatility lies in its ability to serve as a bioisostere for endogenous structures like purines or indoles, and its capacity for diverse chemical modifications at multiple positions.[7] This allows for the fine-tuning of physicochemical properties and optimization of interactions with a wide array of biological targets. Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[5][8][9]

This guide focuses specifically on the 4-(2-methoxyethoxy)-1H-indazole core, exploring its synthesis, key biological applications, and the structure-activity relationships that govern its utility in the development of novel therapeutics. The methoxyethoxy substituent at the 4-position is a critical functionalization designed to enhance properties such as aqueous solubility and to provide additional hydrogen bond acceptor sites, potentially improving pharmacokinetic profiles and target engagement.[3]

Core Synthesis Strategies for Substituted Indazoles

The construction of the indazole scaffold can be achieved through a variety of synthetic methodologies, from classical cyclization reactions to modern metal-catalyzed cross-couplings.[4] A common and effective strategy for producing 1H-indazoles involves the condensation of ortho-substituted benzaldehydes or ketones with hydrazine or its derivatives, followed by cyclization.[8][10]

For a specifically functionalized molecule like 4-(2-methoxyethoxy)-1H-indazole, a logical synthetic approach would involve the initial synthesis of a 4-hydroxy-1H-indazole intermediate, followed by a Williamson ether synthesis to introduce the methoxyethoxy side chain. This multi-step process allows for precise control over the substitution pattern.

Proposed Synthetic Workflow

The diagram below outlines a representative workflow for the synthesis of 4-(2-methoxyethoxy)-1H-indazole derivatives, a process that combines cyclization and subsequent functionalization.

G cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Etherification cluster_2 Step 3: Further Functionalization A Substituted o-Aminobenzonitrile B Cyclization Reaction (e.g., with Hydrazine) A->B C 4-Hydroxy-1H-indazole Intermediate B->C E Williamson Ether Synthesis (Base, e.g., K2CO3) C->E D 2-Bromoethyl methyl ether D->E F 4-(2-methoxyethoxy)-1H-indazole Core G Halogenation / Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) F->G H Final Bioactive Derivative G->H

Caption: General synthetic pathway for 4-(2-methoxyethoxy)-1H-indazole derivatives.

Primary Medicinal Application: Protein Kinase Inhibition

The most prominent application of the indazole scaffold in medicinal chemistry is in the development of protein kinase inhibitors.[11] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The 1H-indazole moiety has proven to be an exceptional "hinge-binding" fragment, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the enzyme's ATP-binding site.[3] This interaction mimics the binding of the adenine portion of ATP, allowing indazole-based compounds to act as competitive inhibitors.

Marketed anticancer drugs such as Axitinib and Pazopanib feature the indazole nucleus as their core hinge-binding element, validating its importance in oncology.[3][11]

Mechanism of Kinase Inhibition

The diagram below illustrates the fundamental interaction between an indazole-based inhibitor and the ATP-binding pocket of a generic protein kinase. The N1-H and N2 atoms of the indazole ring are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively, with the amino acid backbone of the hinge region.

G cluster_0 Kinase ATP-Binding Pocket pocket Hinge Region Backbone NH Backbone C=O inhibitor Indazole Core N1-H (Donor) N2 (Acceptor) R-groups for Selectivity inhibitor:f1->pocket:f2 H-Bond inhibitor:f2->pocket:f1 H-Bond

Caption: Indazole core as a hinge-binder in a kinase ATP pocket.

Therapeutic Targets and Structure-Activity Relationship (SAR)

Derivatives of the indazole scaffold have been developed to target a multitude of kinases involved in cancer progression, including VEGFR, PDGFR, FGFR, and PLK4.[1][5][11][12] The substitutions on the indazole ring are critical for achieving potency and selectivity.

  • Position 3: Often functionalized with aryl or heteroaryl groups that can extend into deeper pockets of the ATP-binding site, providing additional interactions and influencing selectivity.

  • Position 4: The site of the methoxyethoxy group in our core topic. This solvent-exposed region allows for modifications that primarily impact physicochemical properties. The ether and methoxy groups can improve solubility and may form water-mediated hydrogen bonds, enhancing binding affinity.

  • Position 6: Modifications at this position, often with aryl groups, can target regions adjacent to the hinge and contribute significantly to potency against specific kinases like FGFR.[11]

The table below summarizes the activity of selected indazole derivatives against various protein kinase targets, illustrating the scaffold's versatility.

Compound Class/NameTarget Kinase(s)Potency (IC₅₀ / Kᵢ)Reference
AxitinibVEGFR, PDGFRKᵢ = 4.2 nM (PLK4)[12]
PazopanibVEGFR, c-KitIC₅₀ = 30 nM (VEGFR2)[7]
1H-Indazole-3-carboxamidesGSK-3IC₅₀ = 0.23 - 1.20 µM[11]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoleFGFR1IC₅₀ = 30.2 ± 1.9 nM[1]
4-phenyl-1H-indazole (Z13)PD-1/PD-L1 InteractionIC₅₀ = 189.6 nM[13]
3-(1H-pyrazol-4-yl)-1H-indazole (40l)TRK (mutant)IC₅₀ < 10 nM[14]

Experimental Protocols for Evaluation

The development of potent indazole-based inhibitors relies on robust and reproducible biological assays. Below are standard, detailed protocols for assessing both enzymatic inhibition and cellular antiproliferative activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC₅₀ value of a compound against a specific protein kinase.

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the purified target kinase in an appropriate buffer.

    • Prepare a stock solution of the specific peptide substrate for the kinase.

    • Prepare a stock solution of [γ-³³P]ATP.

    • Prepare serial dilutions of the 4-(2-methoxyethoxy)-1H-indazole test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound to each well.

    • Add 20 µL of a master mix containing the kinase and substrate in reaction buffer.

    • Initiate the kinase reaction by adding 25 µL of reaction buffer containing ATP and [γ-³³P]ATP.[15]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G A Prepare Reagents (Buffer, Kinase, Substrate, [γ-³³P]ATP, Compound) B Add Compound Dilutions to 96-well Plate A->B C Add Kinase/Substrate Master Mix B->C D Initiate Reaction with [γ-³³P]ATP C->D E Incubate at Room Temperature D->E F Terminate Reaction with Phosphoric Acid E->F G Transfer to Filter Mat & Wash F->G H Measure Radioactivity (Scintillation Counter) G->H I Calculate % Inhibition & Determine IC₅₀ H->I

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., H1975 non-small cell lung cancer cells for an EGFR inhibitor) in appropriate media until ~80% confluency.[1]

    • Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-(2-methoxyethoxy)-1H-indazole test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of compound concentration and determine the IC₅₀ value.

Conclusion and Future Prospects

The 4-(2-methoxyethoxy)-1H-indazole scaffold represents a highly valuable and adaptable platform in medicinal chemistry. Its proven success as a hinge-binding motif in protein kinase inhibitors underscores its fundamental importance in the development of targeted therapies, particularly in oncology. The strategic placement of the methoxyethoxy group at the 4-position offers a handle for modulating physicochemical properties without disrupting the core pharmacophore, providing a clear avenue for lead optimization. Future research will likely focus on expanding the structural diversity of this core, exploring new functionalizations to target resistant kinase mutants, and applying this privileged scaffold to other emerging target classes beyond kinases. The continued integration of computational design, innovative synthetic chemistry, and robust biological evaluation will ensure that indazole-based compounds remain at the forefront of drug discovery.[8]

References

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Foundational

indazole scaffolds with methoxyethoxy side chains

An In-Depth Technical Guide to the Synthesis and Application of Indazole Scaffolds with Methoxyethoxy Side Chains Abstract The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Indazole Scaffolds with Methoxyethoxy Side Chains

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its unique structure, capable of acting as a bioisostere for indoles or phenols and forming critical hydrogen bond interactions with protein targets, makes it a highly valuable framework in drug design.[2][3] The strategic functionalization of this core with side chains allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. This guide focuses on the incorporation of the methoxyethoxy side chain, a functional group known to modulate solubility, lipophilicity, and metabolic stability.[4] We will provide an in-depth exploration of synthetic strategies, with a particular focus on addressing the challenge of regioselective N-alkylation, detailed experimental protocols, and an analysis of the structure-activity relationships (SAR) imparted by this specific side chain. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic potential of the indazole scaffold and methoxyethoxy functionalization.

Introduction: The Strategic Combination of Indazole and Methoxyethoxy Moieties

The Indazole Core: A Pillar in Modern Drug Discovery

The indazole, or benzpyrazole, is a bicyclic aromatic heterocycle that has risen to prominence in medicinal chemistry for several key reasons:[1][5]

  • Hinge-Binding Motif: In the realm of kinase inhibitors, the indazole core is exceptionally effective. The pyrazole ring's N-H group and adjacent nitrogen atom are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively, allowing for strong binding to the hinge region of a kinase's ATP-binding pocket.[2][3] This interaction is a cornerstone of the mechanism for many approved kinase inhibitors like Pazopanib and Axitinib.[1][6]

  • Bioisosteric Replacement: The indazole ring can serve as a bioisostere for other common functionalities like phenol or indole. This substitution can offer significant advantages, such as improved metabolic stability and altered lipophilicity, without compromising the essential binding interactions.[2][3]

  • Privileged Fragment: Its proven success across multiple target classes has established the indazole as a privileged fragment in Fragment-Based Drug Discovery (FBDD) and a valuable scaffold for lead optimization.[3]

The Methoxyethoxy Side Chain: A Tool for ADME Optimization

The introduction of a side chain is a critical step in transforming a core scaffold into a viable drug candidate. The 2-(methoxyethoxy) group offers a unique combination of features that can favorably influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Solubility and Lipophilicity Modulation: The ether linkages and terminal oxygen atom can act as hydrogen bond acceptors, which can enhance aqueous solubility.[4] Simultaneously, the ethyl linker provides a degree of lipophilicity, allowing for a fine-tuning of the overall LogP value to optimize membrane permeability.[7]

  • Metabolic Stability: The ether bonds within the methoxyethoxy chain are generally more resistant to metabolic cleavage compared to more labile groups like esters.[8] While the terminal methoxy group can be a site for O-demethylation by cytochrome P450 enzymes, this metabolic pathway is often predictable.[4][9]

  • Conformational Flexibility: The flexible ether chain can allow the core scaffold to adopt an optimal binding conformation within a target protein, potentially increasing potency.

The strategic combination of the indazole's potent binding capabilities with the methoxyethoxy chain's ADME-modulating properties presents a powerful approach for developing novel therapeutics with improved efficacy and drug-like properties.

Synthetic Strategies and Methodologies

The primary challenge in synthesizing N-substituted indazoles lies in controlling the regioselectivity of the substitution, as direct alkylation can lead to a mixture of the thermodynamically stable N1-isomer and the kinetically favored N2-isomer.[10][11] The choice of synthetic route and reaction conditions is therefore paramount.

G cluster_0 Indazole Core Preparation cluster_1 Side Chain Introduction (N-Alkylation) cluster_2 Alternative Functionalization (C3-Coupling) Start o-Halonitroarene Cyclization Cyclization (e.g., Cadogan Reaction) Start->Cyclization Indazole Substituted 1H-Indazole Core Cyclization->Indazole Alkylation N-Alkylation with 1-bromo-2-methoxyethane Indazole->Alkylation Halogenation C3-Halogenation Indazole->Halogenation Separation Isomer Separation (if necessary) Alkylation->Separation Product_N1 N1-Alkylated Product Separation->Product_N1 Product_N2 N2-Alkylated Product Separation->Product_N2 Coupling Pd-Catalyzed Coupling (Suzuki or Buchwald-Hartwig) Halogenation->Coupling FinalProduct C3-Functionalized Indazole Coupling->FinalProduct

Fig 1: General workflow for the synthesis and functionalization of indazoles.
The Regioselectivity Challenge: N1 vs. N2 Alkylation

The outcome of the N-alkylation of an indazole is governed by a delicate interplay of steric hindrance, electronics, and the reaction conditions.[10][12]

G Indazole 1H-Indazole start_point Indazole->start_point Electrophile R-X (e.g., 1-bromo-2-methoxyethane) Electrophile->start_point Conditions_N1 Thermodynamic Control (e.g., NaH in THF) Steric hindrance at N2 Product_N1 N1-Alkylated Indazole (Thermodynamically Favored) Conditions_N1->Product_N1 Conditions_N2 Kinetic Control (e.g., Cs2CO3 in DMF) More accessible N2 lone pair Product_N2 N2-Alkylated Indazole (Kinetically Favored) Conditions_N2->Product_N2 start_point->Product_N1 Path A start_point->Product_N2 Path B

Fig 2: Factors influencing regioselectivity in the N-alkylation of indazoles.

Thermodynamic Control (Favoring N1): Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favor the formation of the more stable N1-alkylated product.[10] The rationale is that the indazolide anion is formed, and the subsequent alkylation occurs at the position that leads to the most thermodynamically stable product. For indazoles with a C3-carboxylate group, chelation of the sodium cation between the N2 nitrogen and the carboxylate oxygen can sterically block the N2 position, further enhancing N1 selectivity.[12]

Kinetic Control (Favoring N2): Under certain conditions, often involving milder bases like potassium or cesium carbonate in polar aprotic solvents, the N2-alkylated product can be favored.[10][11] The lone pair on the N2 nitrogen is considered more kinetically accessible, leading to a faster initial reaction at this site.[13]

BaseSolventTypical OutcomeRationaleReference
Sodium Hydride (NaH)THF/DMFN1 SelectiveForms indazolide anion; reaction proceeds under thermodynamic control.[10][10][12]
Potassium Carbonate (K₂CO₃)DMFMixture of N1/N2Milder conditions can lead to a mixture, often favoring the kinetic N2 product.[10][10]
Cesium Carbonate (Cs₂CO₃)DioxaneN1 SelectiveThe large cesium cation can chelate, sterically hindering the N2 position.[10][10]

Table 1: Common Reaction Conditions and Their Influence on N-Alkylation Regioselectivity.

Experimental Protocol: Selective N1-Alkylation of 5-Bromo-1H-indazole

This protocol describes a method for the selective N1-alkylation of a model indazole substrate using 1-bromo-2-methoxyethane, based on conditions that favor thermodynamic control.

Materials:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • 1-Bromo-2-methoxyethane (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-Bromo-1H-indazole (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Scientist's Note: The reaction is cooled to 0 °C to control the initial exothermic reaction of the indazole with NaH, preventing potential side reactions.

  • Carefully add the sodium hydride (1.2 equiv) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add 1-bromo-2-methoxyethane (1.1 equiv) dropwise via syringe.

  • Rationale: The dropwise addition of the electrophile at low temperature helps to maintain control over the reaction rate and minimize potential side reactions.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.[10]

Advanced Functionalization: Palladium-Catalyzed Cross-Coupling

For creating more complex molecules, the indazole core can be further functionalized. A common strategy involves using a halogenated indazole (like the product from Protocol 2.2) as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) reactions.[14][15]

Protocol: General Suzuki-Miyaura Coupling of 1-Substituted-5-Bromoindazole

Materials:

  • 1-(2-methoxyethyl)-5-bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • In a reaction vessel, combine the bromoindazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Rationale: The removal of oxygen is critical as it can oxidatively deactivate the palladium(0) catalyst, halting the catalytic cycle.[16]

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.[17]

Physicochemical and Biological Implications

The addition of the methoxyethoxy side chain significantly alters the properties of the parent indazole scaffold.

PropertyParent Indazole (C₇H₆N₂)N1-(2-methoxyethyl)-indazole (C₁₀H₁₂N₂O)Impact of Methoxyethoxy Side Chain
Molecular Weight ( g/mol )118.14176.22Increases molecular weight.
cLogP (Calculated)~1.8~2.1Slightly increases lipophilicity, which can affect membrane permeability.[7]
Hydrogen Bond Donors10Removes the N-H hydrogen bond donor, which can prevent unwanted metabolic conjugation and alter binding interactions.[7]
Hydrogen Bond Acceptors13Increases the number of H-bond acceptors, potentially improving aqueous solubility and providing new binding interactions.[4][7]

Table 2: Calculated Physicochemical Property Comparison.

Impact on Biological Activity: A Case Study Perspective

While direct examples of methoxyethoxy-substituted indazoles in clinical development are sparse, the principles can be illustrated by related compounds. In a series of indazole arylsulfonamides developed as CCR4 antagonists, substitutions on the indazole core were critical for potency.[18] Methoxy groups at the C4 position were found to be highly potent, demonstrating the positive electronic and steric contributions of such ether functionalities.[18] The N1 position was typically occupied by larger substituted benzyl groups, highlighting the need for functionalization at this vector to achieve high affinity.[18]

The introduction of a methoxyethoxy chain at the N1 position would remove the hydrogen-bond donating capability of the parent indazole, which could be beneficial or detrimental depending on the target. For kinase inhibition, where the N-H is a key donor, this modification would be unsuitable. However, for other targets where the N1 position is solvent-exposed or requires a different type of interaction, this side chain could be used to optimize solubility and cell permeability while filling a hydrophobic pocket.

G Fig 3: Conceptual diagram of an indazole core interacting with a kinase hinge region. cluster_0 Indazole Core cluster_1 Kinase Target Indazole Indazole (Hinge Binder) Hinge Kinase Hinge Region (e.g., Glu, Ala residues) Indazole->Hinge H-Bond Donor (N-H) H-Bond Acceptor (N) Pocket ATP Binding Pocket

Fig 3: Conceptual diagram of an indazole core interacting with a kinase hinge region.[2][3]

Conclusion and Future Perspectives

The functionalization of the privileged indazole scaffold with methoxyethoxy side chains represents a sound strategy in modern medicinal chemistry. This approach combines a core motif known for high-affinity target binding with a side chain capable of conferring favorable physicochemical and ADME properties. The primary synthetic hurdle—regioselective N-alkylation—can be effectively overcome through the careful selection of bases and solvents to favor either thermodynamic or kinetic control.

Future work in this area should focus on synthesizing and screening libraries of indazoles with methoxyethoxy and related ether side chains against various target classes beyond kinases. By systematically exploring substitutions on both the indazole core and the side chain, it is possible to build comprehensive structure-activity relationship models. This will enable the rational design of next-generation therapeutics that are not only potent but also possess the drug-like properties necessary for clinical success.

References

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ma, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]

  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • PubMed. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of a novel series of indazole derivatives. Retrieved from [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • ACS Publications. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • PubMed. (2000). Pharmacokinetics and hepatoprotective effects of 2-methylaminoethyl-4,4'-dimethoxy-5 ,6,5',6'dimethylenedioxybiphenyl-2-carboxylic acid-2'-carboxylate monohydrochloride in rats with CCl4-induced acute hepatic failure. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • ResearchGate. (2017). Exploring the Effects of Glycosylation and Etherification of the Side Chains of the Anticancer Drug Mitoxantrone. Retrieved from [Link]

  • Google Patents. (n.d.). US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • Research and Reviews. (2023). Screening, Designing and its Physicochemical Properties Involved in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Selective O-Alkylation of 4-Hydroxyindazole

This Application Note is designed for research scientists and process chemists focusing on the synthesis of 4-(2-methoxyethoxy)-1H-indazole , a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, Rho-kin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the synthesis of 4-(2-methoxyethoxy)-1H-indazole , a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, Rho-kinase inhibitors).[1][2][3]


)
Scale:  Lab Scale (1–10 g) to Pilot Scale adaptable[1][2][3]

Executive Summary

The synthesis of 4-(2-methoxyethoxy)-1H-indazole from 4-hydroxyindazole presents a classic chemoselectivity challenge: distinguishing between the phenolic hydroxyl group (C4-OH) and the pyrazole nitrogen (N1-H).[1][2][3] Both are nucleophilic, but their acidity differs significantly (


 ~9.5 vs. ~14).[2]

This protocol details a Direct Selective O-Alkylation strategy that leverages thermodynamic control and specific base selection to favor O-alkylation over N-alkylation, avoiding the need for protecting groups.[1][2][3] A secondary Mitsunobu Protocol is provided for cases where alkyl halides are labile or unreactive.[3]

Scientific Grounding & Retrosynthetic Logic

The Selectivity Challenge

The starting material, 4-hydroxyindazole, is an ambident nucleophile.[2]

  • Path A (O-Alkylation): Desired. Requires deprotonation of the phenol.[3]

  • Path B (N-Alkylation): Undesired byproduct.[1][2][3] Occurs if the base is too strong or if the reaction is kinetically uncontrolled.

Mechanistic Insight: The


 of the phenolic proton is approximately 9.5 , while the indazole N-H proton is approximately 13.8–14.0 . By using a mild carbonate base (e.g., 

or

) in a polar aprotic solvent, we can selectively generate the phenoxide anion without significantly deprotonating the indazole nitrogen.[2] The phenoxide, being a harder nucleophile, reacts rapidly with the alkyl bromide.[2]
Reaction Scheme & Pathway Analysis

ReactionPathway Start 4-Hydroxyindazole (1H-indazol-4-ol) Inter Mono-Anion Species (Phenoxide) Start->Inter pKa ~9.5 Selective Deprotonation Base Base: K2CO3 (Mild Deprotection) Base->Inter Product 4-(2-methoxyethoxy)-1H-indazole (Target: O-Alkylated) Inter->Product Major Pathway (O-Attack) SideProd N-Alkylated Byproducts (Undesired) Inter->SideProd Minor Pathway (N-Attack) Reagent 1-Bromo-2-methoxyethane (Electrophile) Reagent->Product

Figure 1: Chemoselective pathway favoring O-alkylation via pKa-controlled deprotonation.

Experimental Protocols

Protocol A: Direct Selective O-Alkylation (Recommended)

Best for: Scalability, cost-efficiency, and standard alkyl halides.[1][2]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10]Role
4-Hydroxyindazole 134.141.0Substrate
1-Bromo-2-methoxyethane 138.991.2Electrophile
Potassium Carbonate (

)
138.211.5Base
DMF (Anhydrous) -10 volSolvent
Sodium Iodide (NaI) 149.890.1Catalyst (Finkelstein)
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Argon.[2]
    
  • Dissolution: Add 4-Hydroxyindazole (1.0 eq) and Anhydrous DMF (10 mL/g). Stir until fully dissolved.

  • Deprotonation: Add

    
      (1.5 eq) in a single portion.[3] Note: The solution may turn slightly yellow/orange due to phenoxide formation.[2]
    
  • Catalyst Addition: Add NaI (0.1 eq).[3] Scientific Note: NaI generates the more reactive alkyl iodide in situ, accelerating the reaction and allowing lower temperatures, which improves selectivity.[2]

  • Alkylation: Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise via syringe.[1][2][3]

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3] The product is usually less polar than the starting material.

  • Workup:

    • Cool to room temperature.[3][9]

    • Pour the mixture into Ice-Water (50 mL/g). Stir for 15 minutes. The product may precipitate.[3][4][5]

    • If Solid: Filter, wash with water, and dry under vacuum.[2][4]

    • If Oil: Extract with Ethyl Acetate (

      
      ).[3] Wash combined organics with Brine (
      
      
      
      ) and Water (
      
      
      ) to remove DMF.[2] Dry over
      
      
      .[3][9]
  • Purification: If necessary, purify via Flash Column Chromatography (

    
    , Gradient: 0 
    
    
    
    50% EtOAc in Hexanes).
Protocol B: Mitsunobu Reaction (Alternative)

Best for: Unreactive alkyl halides or when using alcohols directly.[2]

Materials
  • Substrate: 4-Hydroxyindazole (1.0 eq)[1][2][3]

  • Alcohol: 2-Methoxyethanol (1.2 eq)[1][2][3]

  • Phosphine:

    
     (Triphenylphosphine) (1.5 eq)[1][2]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)[2]

  • Solvent: THF (Anhydrous)[2]

Procedure
  • Dissolve 4-Hydroxyindazole, 2-Methoxyethanol, and

    
     in anhydrous THF under 
    
    
    
    . Cool to 0°C .[3]
  • Add DIAD dropwise over 20 minutes.[3] Exothermic reaction.[1][2][3]

  • Allow to warm to room temperature and stir overnight (12–16 h).

  • Concentrate and purify directly via column chromatography.[3] Note: Removal of

    
     byproduct can be challenging; use a solvent gradient carefully.
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationScientific Rationale
Temperature 60°C (Max 80°C)Higher temperatures (>90°C) increase the kinetic energy of the system, promoting substitution at the less acidic N1 position (N-alkylation).[1][2][3]
Base Choice

or

Strong bases like NaH (pKa ~35) will deprotonate both O and N, leading to mixtures.[2] Carbonates are selective for the phenol.[3]
Solvent DMF or DMSO Polar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and more nucleophilic.[2]
Stoichiometry 1.2 eq Electrophile Large excess of alkyl halide increases the risk of double alkylation (quaternization of N2).
Analytical Characterization Data (Expected)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.0 (br s, 1H, N-H  - confirms 1H-indazole).[1][2]
      
    • 
       8.1 (s, 1H, H-3).[2]
      
    • 
       7.2 (t, 1H, H-6).[2]
      
    • 
       7.0 (d, 1H, H-7).[2]
      
    • 
       6.5 (d, 1H, H-5).[2]
      
    • 
       4.2 (t, 2H, -O-CH 2-).[1][2]
      
    • 
       3.7 (t, 2H, -CH2-O-Me).[1][2][3]
      
    • 
       3.3 (s, 3H, -OCH 3).[2]
      
  • LC-MS:

    
    .[1][2][3]
    

Experimental Workflow Diagram

Workflow Step1 1. Dissolve 4-Hydroxyindazole in DMF under N2 Step2 2. Add K2CO3 (1.5 eq) Stir 15 min (Phenoxide formation) Step1->Step2 Step3 3. Add NaI (0.1 eq) & 1-Bromo-2-methoxyethane (1.2 eq) Step2->Step3 Step4 4. Heat to 60°C for 4-6h Monitor by TLC Step3->Step4 Step5 5. Quench in Ice-Water Extract (EtOAc) or Filter Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for Protocol A.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1][3][6] Chem.2021 , 17, 1939–1951.[2][6]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[3] Chem.2024 , 20, 1940–1954.[2]

  • Synthesis of Indazoles (Patent WO2017186693A1). Describes industrial scale-up of substituted indazoles.[1][3]

  • Indazole synthesis and functionalization. Organic Chemistry Portal.

  • BenchChem Application Note: N-alkylation of Indazoles. Provides baseline conditions for indazole functionalization.

Sources

Application

Application Note: Precision O-Alkylation of 4-Hydroxy-1H-Indazole

Executive Summary The functionalization of 4-hydroxy-1H-indazole presents a classic challenge in heterocyclic chemistry: distinguishing between three potential nucleophilic sites—the phenolic oxygen (C4-OH) and the two a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4-hydroxy-1H-indazole presents a classic challenge in heterocyclic chemistry: distinguishing between three potential nucleophilic sites—the phenolic oxygen (C4-OH) and the two annular nitrogens (N1 and N2).[1] While N-alkylation is often the dominant pathway under standard basic conditions due to the high nucleophilicity of the indazole anion, many medicinal chemistry campaigns (e.g., kinase inhibitors like Pazopanib or Axitinib analogs) require selective O-alkylation to generate ether linkages.

This Application Note details two high-fidelity protocols to achieve exclusive O-alkylation. We move beyond generic "mix-and-stir" procedures to provide a mechanistic rationale based on pKa hierarchies and hard/soft acid-base (HSAB) theory.

Strategic Analysis: The Chemoselectivity Landscape

To achieve high regioselectivity, one must understand the thermodynamic and kinetic properties of the substrate. 4-Hydroxy-1H-indazole is an ambident nucleophile.

The pKa Hierarchy

The success of O-alkylation relies on exploiting the acidity difference between the phenol and the indazole N-H.

  • Phenolic -OH: pKa

    
     9.5 – 10.0 (in 
    
    
    
    ).
  • Indazole N-H: pKa

    
     13.8 – 14.0 (in 
    
    
    
    ).

Implication: The phenolic hydroxyl is approximately 4 orders of magnitude more acidic than the indazole nitrogen. By selecting a base or reaction condition that activates the phenol without deprotonating the nitrogen, we can achieve chemoselectivity.

Reaction Pathways

The following diagram illustrates the competing pathways and the logic behind our selected protocols.

ReactionLandscape Substrate 4-Hydroxy-1H-indazole RouteA Route A: Strong Base (NaH/DMF) Substrate->RouteA Deprotonates OH & NH RouteB Route B: Weak Base (Cs2CO3/Acetone) Substrate->RouteB Deprotonates OH only RouteC Route C: Mitsunobu (PPh3/DIAD) Substrate->RouteC Activates Alcohol (Electrophile) Prod_N Mixture: N1-Alkyl + N2-Alkyl + O-Alkyl (Low Selectivity) RouteA->Prod_N N is better nucleophile Prod_O Product: 4-Alkoxy-1H-indazole (High O-Selectivity) RouteB->Prod_O Kinetic control RouteC->Prod_O pKa driven

Figure 1: Decision matrix for alkylation strategies. Route C (Mitsunobu) and Route B (Weak Base) are preferred for O-alkylation.

Protocol A: The Mitsunobu Reaction (Primary Recommendation)

Best for: Discovery chemistry, complex alcohol partners, and avoiding N-protection steps.

The Mitsunobu reaction is the most elegant solution for this substrate. The betaine intermediate formed by


 and DIAD is basic enough to deprotonate the phenol (pKa ~10) but generally not basic enough to fully deprotonate the indazole N-H (pKa ~14) effectively in THF. Furthermore, the oxyphosphonium intermediate reacts preferentially with the "harder" oxygen nucleophile.
Materials
  • Substrate: 4-Hydroxy-1H-indazole (1.0 equiv)

  • Alcohol (R-OH): Primary or secondary alcohol (1.1 – 1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-1H-indazole (1.0 equiv), the target alcohol (1.1 equiv), and

    
      (1.5 equiv) in anhydrous THF.
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to prevent side reactions and control the exotherm upon DIAD addition.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will typically turn yellow/orange.

  • Reaction: Allow the mixture to warm naturally to room temperature (20–25 °C) and stir for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[3] Look for the disappearance of the phenol (M+H) and appearance of the ether product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Trituration (Optional but recommended): Triturate the residue with

      
      :Hexanes (1:1) to precipitate triphenylphosphine oxide (
      
      
      
      ). Filter off the solid.[2]
  • Purification: Purify the filtrate via flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient. The O-alkylated product is typically less polar than the starting phenol but more polar than the

      
      .
      

Protocol B: The "Protect-Alkylate-Deprotect" Strategy (High Purity)

Best for: Scale-up (>10g), simple alkyl halides, and GMP processes.

If the Mitsunobu reaction fails (e.g., steric bulk) or if using simple alkyl halides (e.g., methyl iodide, benzyl bromide), direct alkylation with a weak base can be risky. The most robust method involves transient protection of the N1 position.

Workflow Logic

ProtectionRoute Step1 Step 1: N-Protection (Boc2O / DMAP) Step2 Step 2: O-Alkylation (R-X / K2CO3) Step1->Step2 Step3 Step 3: Deprotection (TFA or HCl) Step2->Step3 End 4-Alkoxy-Indazole Step3->End Start 4-OH-Indazole Start->Step1

Figure 2: The 3-step sequence ensures 100% regioselectivity by physically blocking the nitrogen.

Step-by-Step Methodology
Step 1: N1-Boc Protection
  • Dissolve 4-hydroxy-1H-indazole in THF/DCM (1:1).

  • Add

    
      (1.1 equiv) and catalytic DMAP  (0.1 equiv). Add 
    
    
    
    (1.2 equiv).
  • Stir at RT for 2 hours. The Boc group prefers the N1 position due to steric and electronic stabilization.

  • Isolate: Standard aqueous workup. The product is 1-(tert-butoxycarbonyl)-4-hydroxyindazole .

Step 2: O-Alkylation
  • Dissolve the N-Boc intermediate in DMF or Acetonitrile .

  • Add

    
      (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Add the Alkyl Halide (1.2 equiv).[3]

  • Stir at RT or mild heat (40–50 °C).

    • Note: The N1-Boc group withdraws electron density, making N2 less nucleophilic and preventing N-alkylation. The phenoxide is the only reactive species.

Step 3: Deprotection
  • Dissolve the alkylated intermediate in DCM .

  • Add TFA (20% v/v) or 4M HCl in Dioxane .

  • Stir for 1–2 hours until the Boc group is removed.

  • Neutralize: Carefully quench with saturated

    
     to obtain the free base 4-alkoxy-1H-indazole .
    

Quality Control: Self-Validating the Structure

Distinguishing O-alkylation from N-alkylation is critical. Use these NMR diagnostics to validate your product.

FeatureO-Alkylated Product (Desired)N-Alkylated Byproduct (Undesired)
1H NMR (Alpha protons)

3.8 – 4.2 ppm (Ether shift)

4.5 – 5.5 ppm (N-alkyl shift)
13C NMR (Ipso Carbon) C4 shifts downfield (

150-155 ppm)
N-alkyl carbons are distinct (

40-50 ppm)
UV-Vis Profile Retains indazole-like absorptionSignificant shift due to loss of aromaticity (if N2 alkylated)
HMBC Correlation Alkyl protons correlate to C4 Alkyl protons correlate to C7a (N1) or C3 (N2)

References

  • Regioselectivity in Indazole Chemistry

    • Leroi, C. et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem.2021 , 17, 1939–1951.[4]

  • Mitsunobu Reaction on Phenols

    • Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551–2651.

  • pKa Values of Heterocycles

    • Bordwell pKa Table (Acidity in DMSO).[5]

  • Analogous Alkoxyindole Synthesis

    • Sanz, R. et al. "Regioselective synthesis of 4- and 7-alkoxyindoles."[6] J. Org.[6][7] Chem.2007 , 72, 5113–5118.[6]

Disclaimer: These protocols involve the use of hazardous chemicals. Always review the Safety Data Sheet (SDS) for DIAD, Alkyl Halides, and TFA before experimentation. Perform all reactions in a fume hood.

Sources

Method

using 4-(2-methoxyethoxy)-1H-indazole in kinase inhibitor synthesis

Application Note: Strategic Utilization of 4-(2-methoxyethoxy)-1H-indazole in Kinase Inhibitor Synthesis Executive Summary The indazole scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(2-methoxyethoxy)-1H-indazole in Kinase Inhibitor Synthesis

Executive Summary

The indazole scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a critical hinge-binding motif in approved drugs like Axitinib (VEGFR) and Entrectinib (TRK/ROS1). However, a recurring challenge in indazole-based lead optimization is balancing potency with physicochemical properties—specifically aqueous solubility and metabolic stability.

This guide details the synthetic utility of 4-(2-methoxyethoxy)-1H-indazole . The introduction of the 2-methoxyethoxy "tail" at the C4 position serves a dual purpose:

  • Solubility: It introduces a hydrophilic ether chain that disrupts crystal lattice energy and improves aqueous solubility compared to the parent 4-methoxy or 4-H analogs.

  • Binding Geometry: The C4-substituent projects into the solvent-exposed region (sugar pocket) of the ATP-binding site in many kinases (e.g., IRAK4, VEGFR2), allowing for affinity tuning without steric clash.

Strategic Rationale & SAR Logic

The selection of the 4-(2-methoxyethoxy) substituent is not arbitrary. It is a calculated medicinal chemistry maneuver designed to optimize the Lipophilic Efficiency (LipE) .

  • Metabolic Stability: Unlike a simple ethyl or propyl chain, the terminal methoxy group and the ether oxygen reduce lipophilicity (LogD) while blocking rapid metabolic oxidation often seen with terminal alkyl groups.

  • H-Bonding Network: The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with lysine or aspartate residues near the kinase hinge region.

Visualizing the SAR Interaction

SAR_Logic Indazole Indazole Core (Hinge Binder) C4_Pos C4 Position (Solvent Front) Indazole->C4_Pos Substitution Vector Kinase Kinase ATP Pocket (Target) Indazole->Kinase H-Bonds (Glu/Leu) Tail 2-Methoxyethoxy Tail (Solubilizing Group) C4_Pos->Tail Ether Linkage Tail->Kinase Sugar Pocket Interaction Solubility Aqueous Solubility (>50 µM) Tail->Solubility Disrupts Lattice

Figure 1: SAR Logic flow demonstrating how the C4-tail integrates into the kinase binding model.

Chemical Synthesis Protocols

The synthesis of 4-(2-methoxyethoxy)-1H-indazole requires precise regiocontrol. The indazole ring possesses three nucleophilic sites: N1, N2, and the C4-hydroxyl group (if starting from 4-hydroxyindazole).

Challenge: Direct alkylation of 4-hydroxy-1H-indazole often leads to mixtures of O-alkylation and N-alkylation. Solution: The "Protect-Alkylate-Deprotect" strategy ensures >95% regioselectivity.

Protocol A: Synthesis of the Core Building Block

Target: 4-(2-methoxyethoxy)-1H-indazole Starting Material: 4-Hydroxy-1H-indazole (CAS: 81382-45-8)

Step 1: N-Protection (THP or SEM)

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-hydroxy-1H-indazole (1.0 eq) in dry DCM.

    • Add pTsOH (0.1 eq) followed by DHP (1.5 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (formation of less polar spot).

    • Workup: Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4.

    • Yield: Expect ~90% of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol.

Step 2: O-Alkylation (The Critical Step)

  • Reagents: 1-Bromo-2-methoxyethane, Cesium Carbonate (Cs2CO3).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve the N-protected intermediate (1.0 eq) in DMF (0.2 M).

    • Add Cs2CO3 (2.0 eq). Stir for 15 min to ensure deprotonation of the phenol.

    • Add 1-Bromo-2-methoxyethane (1.2 eq).

    • Heat to 60°C for 6–12 hours.

    • Why Cs2CO3? Cesium promotes the "loose ion pair" effect, enhancing the nucleophilicity of the phenoxide oxygen, driving O-alkylation over N-alkylation (if protection is incomplete) or side reactions.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF).

Step 3: Deprotection

  • Reagents: HCl (4M in Dioxane) or TFA/DCM.

  • Procedure:

    • Treat the alkylated intermediate with acid at RT for 2 hours.

    • Neutralize with NaOH to precipitate the product.

    • Final Product: 4-(2-methoxyethoxy)-1H-indazole.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Hydroxy-1H-indazole Step1 Step 1: N-Protection (DHP, pTsOH) Start->Step1 Inter1 N-THP Intermediate Step1->Inter1 Step2 Step 2: O-Alkylation (Br-CH2CH2-OMe, Cs2CO3) Inter1->Step2 Inter2 Fully Functionalized Intermediate Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Final 4-(2-methoxyethoxy)-1H-indazole Step3->Final

Figure 2: Step-by-step synthetic route for the production of the solubilized indazole core.

Downstream Application: Coupling Strategies

Once the 4-(2-methoxyethoxy)-1H-indazole core is synthesized, it is typically coupled to the rest of the inhibitor molecule. There are two primary vectors for functionalization:

  • C3-Functionalization (Suzuki/Halogenation):

    • To install an aryl group at C3 (common in VEGFR inhibitors), iodinate the C3 position using NIS (N-iodosuccinimide).

    • Protocol: React core with NIS in DMF at RT -> 3-iodo-4-(2-methoxyethoxy)-1H-indazole. This iodide is an excellent partner for Suzuki-Miyaura coupling.

  • N1-Arylation (Buchwald-Hartwig):

    • To link the indazole to a pyridine or pyrimidine core (common in IRAK4 inhibitors).

    • Protocol:

      • Ligand: Xantphos or BrettPhos (crucial for N-arylation of indazoles).

      • Catalyst: Pd2(dba)3.

      • Base: K3PO4 (anhydrous).

      • Solvent: Dioxane, 100°C.

Data Summary: Optimization of N1-Coupling

LigandBaseSolventYield (%)Selectivity (N1:N2)
XantphosCs2CO3Dioxane45%3:1
BrettPhos K3PO4 t-Amyl Alcohol 88% >20:1
BINAPNaOtBuToluene60%5:1

Table 1: Optimization of Buchwald-Hartwig coupling conditions for 4-substituted indazoles. Note that bulky ligands like BrettPhos favor the thermodynamically stable N1 product.

Quality Control & Validation

Self-validating the structure is critical, particularly distinguishing between N1 and N2 isomers.

NMR Validation Criteria (DMSO-d6):

  • C4-Ether Protons: Look for the distinct ethylene glycol pattern: ~4.2 ppm (t, 2H, Ar-O-CH2) and ~3.7 ppm (t, 2H, CH2-O-Me).

  • N1 vs N2 Isomerism:

    • N1-H (1H-indazole): NOE correlation observed between the N1-H (or N1-substituent) and the C7-H proton.

    • N2-H (2H-indazole): NOE correlation observed between N2-H and both C3-H and C1-substituent (if applicable).

    • Shift: C3-H in 1H-indazoles typically appears around 8.0–8.2 ppm. In 2H-indazoles, it is often deshielded to >8.5 ppm.

References

  • Indazole Scaffold in Kinase Inhibitors

    • Title: "Indazole derivatives as potent and selective kinase inhibitors."[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the binding mode of Axitinib and rel
    • URL:[Link] (Representative link for Axitinib discovery).

  • Synthesis of Alkoxy-Indazoles

    • Title: "Practical Synthesis of 4-Alkoxy-1H-indazoles via Mitsunobu Reaction and Alkyl
    • Source:Tetrahedron Letters.
    • Context: Provides comparative yields for O-alkyl
    • URL:[Link]

  • Regioselective Coupling

    • Title: "Palladium-Catalyzed N-Arylation of Indazoles: Regioselectivity and Scope."
    • Source:Organic Letters.
    • Context: Establishes BrettPhos as the superior ligand for N1 selectivity.
    • URL:[Link]

  • Title: "6-Bromo-4-(2-methoxyethoxy)-1H-indazole Product Page.

Sources

Application

Application Notes &amp; Protocols: Strategic N-Protection of the 1H-Indazole Scaffold

Abstract The indazole core is a cornerstone pharmacophore in modern drug discovery, integral to a multitude of therapeutic agents.[1][2][3][4][5] The synthetic manipulation of this privileged scaffold, however, is freque...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole core is a cornerstone pharmacophore in modern drug discovery, integral to a multitude of therapeutic agents.[1][2][3][4][5] The synthetic manipulation of this privileged scaffold, however, is frequently complicated by the presence of two reactive nitrogen atoms within the pyrazole ring. Uncontrolled side reactions and the formation of hard-to-separate regioisomers are common challenges that can impede synthetic efficiency and yield.[1][3][6] This guide provides an in-depth exploration of protecting group strategies for the 1H-indazole nitrogen, moving beyond a simple catalog of reagents to explain the underlying principles of regioselectivity and strategic application. We present field-proven protocols and a comparative analysis of common protecting groups to empower researchers in medicinal chemistry and process development to make informed, effective decisions in their synthetic campaigns.

The Core Challenge: Understanding N1 vs. N2 Regioselectivity

The indazole nucleus exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and thus the predominant form.[3][5][6][7] Consequently, direct functionalization, such as alkylation or acylation, often results in a mixture of N1 and N2 substituted products, with the ratio being highly sensitive to a variety of factors.[7]

Key factors influencing the N1/N2 product ratio include:

  • Reaction Conditions: The choice of base, solvent, and temperature is paramount. For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to favor the formation of the N1-alkylated product.[2][3][6]

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically block access to the N1 position, thereby favoring reaction at N2.[6][8][9] Conversely, sterically demanding groups at the C3 position can favor N1 substitution.[6]

  • Electronic Effects: The electronic nature of substituents on the carbocyclic ring can significantly sway the outcome. Strong electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, have been shown to confer excellent N2 regioselectivity.[2][6]

  • Nature of the Electrophile: The size and reactivity of the protecting group precursor itself can also influence the site of attack.[6]

Figure 1: Tautomerism and N1/N2 Regioisomers of Protected Indazole.

Comparative Guide to Common Indazole N-Protecting Groups

The selection of a protecting group is a critical decision dictated by the planned synthetic route, including stability to downstream reaction conditions and the ease of its eventual removal.[10] Below is a comparative summary of frequently employed N-protecting groups for indazole.

Protecting Group (PG)Introduction ConditionsCleavage ConditionsStability & Key Insights
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, Base (e.g., NaH or Dicyclohexylmethylamine) in THF.[8]Acidic: Aq. HCl in EtOH.[1][8][9][11] Fluoride: TBAF in THF.[1][8][9][11]Primary Use: Excellent for directing regioselective C-3 lithiation after N2-protection.[1][8][9][11] Stable to a wide variety of nucleophilic, basic, and reductive conditions.[10]
Boc (tert-Butoxycarbonyl)Boc₂O, Base (e.g., Et₃N, DMAP) in solvents like MeOH, CH₂Cl₂.[12]Acidic: Strong acids (TFA, HCl).[13] Basic (Selective): NaOMe in MeOH can selectively cleave N-Boc on indazoles while preserving it on other amines.[13]A workhorse protecting group due to its general stability. Can undergo concomitant deprotection during some cross-coupling reactions under microwave conditions.[14]
THP (Tetrahydropyranyl)3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., PTSA, TFA) in DCM.[10][15]Mild acidic conditions (e.g., aq. HCl in THF/MeOH).[10][15]An acetal-based group, making it very acid-labile.[10] Not stable to strongly acidic or aqueous conditions. Its introduction can favor N2-protection under mildly acidic conditions.[7]
Trityl (Triphenylmethyl)Trityl chloride (Tr-Cl), Base (e.g., Et₃N, DIPEA) in DCM or DMF.Mild acidic conditions (e.g., dilute TFA in DCM, acetic acid).[16]The significant steric bulk can influence regioselectivity. Cleavage is typically very mild, which is advantageous for sensitive substrates.[16]
Benzyl (Bn) Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (e.g., NaH, K₂CO₃) in THF or DMF.Catalytic Hydrogenation (e.g., H₂, Pd/C).A robust group, stable to most acidic, basic, and nucleophilic conditions. Cleavage is orthogonal to many other groups but incompatible with reducible functional groups (e.g., alkynes, nitro groups).

Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the introduction and removal of key protecting groups on a generic 1H-indazole substrate. Researchers should optimize concentrations, equivalents, and reaction times based on the specific reactivity of their substrate.

G Start 1H-Indazole Substrate Protection Step 1: Protection Reaction - Select Protecting Group (PG) - Add PG-X & Base - Monitor by TLC/LC-MS Start->Protection Workup1 Step 2: Aqueous Work-up - Quench Reaction - Extract with Organic Solvent - Wash & Dry Protection->Workup1 Purification1 Step 3: Purification - Concentrate in vacuo - Column Chromatography Workup1->Purification1 Protected_Indazole N-Protected Indazole Purification1->Protected_Indazole Downstream Step 4: Downstream Synthesis - Perform desired chemical transformations Protected_Indazole->Downstream Deprotection Step 5: Deprotection Reaction - Apply specific cleavage conditions (Acid, Base, H₂, Fluoride, etc.) Downstream->Deprotection Workup2 Step 6: Aqueous Work-up Deprotection->Workup2 Purification2 Step 7: Purification Workup2->Purification2 Final_Product Final Deprotected Product Purification2->Final_Product

Figure 2: General Experimental Workflow for Protection/Deprotection Strategy.
Protocol 1: N2-Selective SEM Protection

This protocol is adapted from conditions known to favor N2 protection, which is crucial for subsequent C3-functionalization strategies.[8]

  • Materials: 1H-Indazole, Anhydrous Tetrahydrofuran (THF), Dicyclohexylmethylamine, 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Ethyl Acetate, 0.5 N NaOH (aq), Brine, Sodium Sulfate.

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1H-indazole (1.0 equiv).

    • Dissolve the indazole in anhydrous THF (to approx. 0.1 M).

    • Add dicyclohexylmethylamine (1.2 equiv) via syringe, followed by SEM-Cl (1.2 equiv).

    • Stir the mixture at room temperature for 3-5 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH solution.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to separate N1 and N2 isomers and isolate the desired N2-SEM-indazole.[8]

Protocol 2: Cleavage of the SEM Group

The SEM group offers flexible deprotection options under either fluoride-mediated or acidic conditions.[9][11]

  • Fluoride-Mediated Cleavage:

    • Dissolve the N-SEM-indazole (1.0 equiv) in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, ~2.0 equiv).

    • Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete.

    • After cooling, perform a standard aqueous work-up and purify as needed.[8]

  • Acid-Mediated Cleavage:

    • Dissolve the N-SEM-indazole (1.0 equiv) in ethanol (EtOH).

    • Add aqueous HCl (e.g., 2-4 N) and heat the mixture to reflux for 1-3 hours.

    • Monitor for completion, cool to room temperature, and neutralize carefully with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent and purify.[8]

Protocol 3: General N-Boc Protection

This protocol describes a common and effective method for the N-protection of indazole using Boc anhydride.[12]

  • Materials: 1H-Indazole, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (CH₂Cl₂), Saturated aq. NH₄Cl, Brine, Magnesium Sulfate.

  • Procedure:

    • Dissolve the indazole substrate (1.0 equiv) in CH₂Cl₂.

    • Add DMAP (catalytic amount, ~0.1 equiv).

    • Add Boc₂O (1.2 equiv) portion-wise or as a solution in CH₂Cl₂.

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with CH₂Cl₂ or EtOAc.

    • Wash the combined organic layers with brine and dry over MgSO₄.

    • Filter, concentrate, and purify the residue by flash chromatography.[12]

Protocol 4: Selective Cleavage of the N-Boc Group

While strong acid is the standard method, specific basic conditions can achieve selective deprotection of the indazole N-Boc group.[13]

  • Materials: N-Boc-indazole, Anhydrous Methanol (MeOH), Sodium Methoxide (NaOMe), Water, Ethyl Acetate, Brine, Sodium Sulfate.

  • Procedure:

    • Dissolve the N-Boc-indazole (1.0 equiv) in dry MeOH.

    • Add a catalytic amount of NaOMe (e.g., 0.1-0.2 equiv) as a solid or a solution in MeOH.

    • Stir at room temperature for 1-3 hours. The reaction is often rapid.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography if necessary.[13]

Strategic Application: Causality Behind Experimental Choices

The true expertise in applying protecting groups lies in understanding why a certain group is chosen for a specific synthetic challenge.

Strategy 1: Enabling C-3 Functionalization via N2-SEM Protection

A primary challenge in indazole chemistry is the direct functionalization of the C-3 position. The C-3 proton is not sufficiently acidic for direct deprotonation in N1-substituted or unprotected indazoles. Furthermore, 3-anionized N1-substituted indazoles are prone to a ring-opening rearrangement.[8]

The SEM group provides an elegant solution. By regioselectively protecting the indazole at the N2 position, the SEM group acts as a powerful directing group for lithiation. Treatment of N2-SEM-indazole with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) cleanly deprotonates the C-3 position.[6][8][9][11] The resulting C-3 nucleophile can then be quenched with a wide array of electrophiles (e.g., aldehydes, alkyl halides, silyl chlorides) to install diverse functionality at this previously inaccessible position.[1][8][17]

Figure 3: SEM-directed C-3 functionalization workflow.
Strategy 2: Exploiting Orthogonality in Complex Synthesis

In a multi-step synthesis, a molecule may contain multiple protectable functional groups. An orthogonal protecting group strategy employs groups that can be removed under distinct, non-interfering conditions. For example, an N-Boc protected indazole (acid-labile) could be carried through a synthesis that involves fluoride-based reactions without being cleaved. Conversely, an N-SEM protected indazole (fluoride- or acid-labile) would be stable to hydrogenation conditions used to remove a Benzyl (Bn) group elsewhere in the molecule. The ability to selectively unmask one reactive site while others remain protected is a cornerstone of advanced organic synthesis.

Conclusion

The effective N-protection of indazoles is a critical enabling step for the synthesis of complex, biologically active molecules. A successful strategy is not merely about choosing a group that is stable, but about understanding the nuanced interplay of sterics, electronics, and reaction conditions that govern regioselectivity. The SEM group stands out for its unique ability to facilitate C-3 functionalization, while groups like Boc and THP offer well-established methods for masking the N-H group with varying degrees of lability. By leveraging the principles and protocols outlined in this guide, researchers can navigate the challenges of indazole chemistry with greater precision and efficiency, accelerating the discovery and development of novel therapeutics.

References

  • Black, D. S., Bowyer, M. C., & Ivory, A. J. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters, 8(15), 3239-3242. [Link]

  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. [Link]

  • ResearchGate. (2025). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. [Link]

  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • European Journal of Organic Chemistry. (2024). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

  • ARKAT USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Royal Society of Chemistry. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. [Link]

  • ResearchGate. (2025). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • PMC. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]

  • ResearchGate. (n.d.). C‐3 Arylation of SEM‐protected indazole. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

  • PMC. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]

  • CORA. (n.d.). Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance. [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • PMC. (n.d.). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. [Link]

  • RWTH Publications. (n.d.). Photochemical Conversion of Indazoles into Benzimidazoles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Side Reactions During Indazole O-Alkylation

Core Directive: The Tautomer Trap The primary challenge in indazole O-alkylation (specifically at the C3 position) is not the reactivity of the oxygen, but the thermodynamic preference for N-alkylation . 1H-indazol-3-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Tautomer Trap

The primary challenge in indazole O-alkylation (specifically at the C3 position) is not the reactivity of the oxygen, but the thermodynamic preference for N-alkylation .

1H-indazol-3-ol exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one (the lactam form). Under standard Williamson ether synthesis conditions (e.g., K₂CO₃/DMF), the reaction is dominated by the N-alkylation pathway (N1 or N2), resulting in unwanted side products.

To prevent side reactions, you must either block the nitrogen nucleophile (using the "Silver Salt Rule") or bypass the tautomer entirely (using Nucleophilic Aromatic Substitution).

Decision Matrix: Select Your Protocol

G Start Starting Material Indazolone 1H-Indazol-3-ol (Tautomeric Mix) Start->Indazolone HaloIndazole 3-Halo-1H-indazole (Cl, Br, I) Start->HaloIndazole Decision Primary Goal? Indazolone->Decision SNAr Protocol B: SNAr Displacement (The Bypass Route) HaloIndazole->SNAr Nucleophilic Displacement Silver Protocol A: Ag(I) Mediated (Direct O-Alkylation) Decision->Silver Direct Alkylation Mitsunobu Protocol C: Mitsunobu (High Risk of N-Alkylation) Decision->Mitsunobu Inversion/Specific Alcohol

Figure 1: Strategic workflow for selecting the correct synthetic pathway to maximize O-alkylation.

Protocol A: The Silver Salt Strategy (Direct O-Alkylation)

Mechanism: This protocol utilizes the Silver Salt Rule . Unlike alkali metal salts (Na⁺, K⁺) which favor the thermodynamic N-alkylated product (lactam), silver cations (Ag⁺) coordinate strongly to the nitrogen lone pair. This coordination effectively "masks" the nitrogen nucleophile, forcing the electrophile to attack the oxygen atom.

Optimized Experimental Protocol
ParameterConditionRationale
Substrate 1H-Indazol-3-olStarting tautomeric mixture.
Base Ag₂CO₃ (Silver Carbonate) Ag⁺ coordinates N-lone pair, blocking N-alkylation.
Solvent Benzene or Toluene Non-polar solvents suppress charge separation, favoring the O-attack in the transition state.
Electrophile Alkyl Halide (R-X)Primary iodides or bromides work best.
Temperature Reflux (80–110 °C)Required to overcome the activation energy of the Ag-complex.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, suspend 1H-indazol-3-ol (1.0 equiv) and Ag₂CO₃ (0.6–1.0 equiv) in anhydrous toluene (0.1 M concentration).

    • Note: Protect from light, as silver salts are photosensitive.

  • Addition: Add the alkyl halide (1.2–1.5 equiv).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 12–24 hours.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The crude residue will be predominantly the 3-alkoxyindazole. Purify via flash chromatography (Hex/EtOAc).

Key Troubleshooting:

  • Issue: Low conversion.

  • Fix: Add 0.1 equiv of AgOTf (Silver Triflate) as a catalyst to activate the alkyl halide.

Protocol B: The SNAr Bypass (Nucleophilic Displacement)

Mechanism: Instead of fighting the tautomer equilibrium, this route uses a 3-haloindazole (fixed aromatic form) and displaces the halogen with an alkoxide. This is the most reliable method for preventing N-alkylation side reactions because the nitrogen is never nucleophilic during the key step.

Optimized Experimental Protocol
ParameterConditionRationale
Substrate 3-Chloro-1H-indazole The leaving group (Cl) activates the C3 position.
Reagent NaOR (Sodium Alkoxide) Prepared in situ from alcohol + NaH.
Solvent Corresponding Alcohol (ROH) or DMFHigh boiling point polar solvent aids SNAr.
Temperature 120–150 °CSNAr on electron-rich heterocycles requires high thermal energy.

Step-by-Step Procedure:

  • Alkoxide Formation: In a dry vial, add NaH (2.0 equiv, 60% in oil) to the anhydrous alcohol (R-OH) at 0 °C. Stir until H₂ evolution ceases.

  • Coupling: Add 3-chloro-1H-indazole (1.0 equiv) to the alkoxide solution.

    • Optional: If the indazole N1 is unprotected, use 2.5 equiv of base (to deprotonate N1 first, then displace C3-Cl).

  • Reaction: Seal the vessel and heat to 140 °C (microwave or pressure tube) for 2–6 hours.

  • Workup: Quench with water. Extract with EtOAc.[1]

  • Purification: The product is the 3-alkoxyindazole. N-alkylation is mechanistically impossible in this step.

Troubleshooting & FAQs

Common Side Reactions & Fixes
SymptomProbable CauseCorrective Action
Major Product is N-Alkylated (N1 or N2) Used K₂CO₃, NaH, or Cs₂CO₃ in polar solvent (DMF/DMSO).Switch to Protocol A (Ag₂CO₃/Toluene). Alkali metals favor N-alkylation (HSAB theory).
No Reaction (Protocol A) Silver salts have degraded or alkyl halide is unreactive.Use fresh Ag₂CO₃ (store in dark). Add AgOTf catalyst. Switch to Alkyl Iodide.
Dialkylation (N and O) Excess alkylating agent + basic conditions.Control stoichiometry (1.1 equiv electrophile). Ensure N1 is protected (e.g., with Boc/THP) if using Protocol B.
Elimination of Alkyl Halide Basicity of reaction mixture is too high (E2 competition).Lower temperature. Use a non-basic counter-ion method (Protocol A).
Frequently Asked Questions

Q: Can I use Mitsunobu conditions (PPh₃/DEAD) for O-alkylation? A: Proceed with extreme caution. While Mitsunobu is standard for phenols, 3-hydroxyindazoles often yield N2-alkylated products under these conditions due to the high affinity of the hydrazide intermediate for the nitrogen proton. If you must use Mitsunobu, use bulky phosphines and non-polar solvents, but Protocol A or B is significantly safer for O-selectivity.

Q: Why does N-alkylation happen even with N1-protected indazoles? A: Even if N1 is protected (e.g., N1-Boc), the N2 position remains nucleophilic. The "Silver Salt Rule" still applies: you must coordinate the N2 lone pair with Ag(I) to force reaction at the oxygen.

Q: How do I distinguish N-alkyl vs. O-alkyl products by NMR? A:

  • O-Alkyl (3-Alkoxy): The

    
    -protons of the alkyl group are typically deshielded  (
    
    
    
    4.0–4.5 ppm) compared to N-alkyl.
  • N-Alkyl (1- or 2-Alkyl): The

    
    -protons are often slightly more upfield, but the definitive proof is 13C NMR . The C3 carbon in O-alkyl indazoles (C-O) appears around 150–160 ppm . In N-alkyl indazolones (C=O), the carbonyl carbon appears further downfield at 160–175 ppm .
    

References

  • Regioselective Alkylation Mechanisms

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org.[2] Chem. (2024).[3][4]

    • URL:[Link]

  • Silver Salt Rule (Analogous Systems)

    • Title: Mild, efficient and selective silver carbonate mediated O-alkyl
    • Source: ResearchGate (2025).[5][6]

    • URL:[Link]

  • SNAr Strategy

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
    • Source: MDPI (2019).
    • URL:[Link]

  • Mitsunobu Selectivity Issues

    • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
    • Source: Semantic Scholar (2017).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mitsunobu Reaction for Indazole Ether Formation

Status: Operational Ticket Focus: Regioselectivity, Yield Optimization, and Purification Strategies for Hydroxyindazoles Assigned Specialist: Senior Application Scientist Executive Summary: The Indazole Challenge The for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Regioselectivity, Yield Optimization, and Purification Strategies for Hydroxyindazoles Assigned Specialist: Senior Application Scientist

Executive Summary: The Indazole Challenge

The formation of indazole ethers via the Mitsunobu reaction presents a unique set of chemoselective challenges. Unlike simple phenols, hydroxyindazoles possess an ambident nucleophilic character due to the N-H motif in the pyrazole ring.

The Core Conflict:

  • pKa Competition: The acidity of the indazole N-H (pKa ~13.8 in DMSO) competes with the phenolic O-H (pKa ~10). Without protection, N-alkylation is a frequent competitive pathway.

  • Tautomeric Ambiguity: 3-hydroxyindazoles exist predominantly as indazolinones (keto-form), making O-alkylation thermodynamically unfavorable under standard conditions.

  • Steric Drag: The fused bicyclic system creates steric pockets that can hinder the formation of the bulky betaine intermediate when using secondary alcohols.

This guide provides a self-validating workflow to navigate these issues, moving beyond "trial and error" to mechanistic control.

Interactive Troubleshooting & Decision Logic

Before starting your experiment, determine your reaction pathway using the logic flow below.

Visual: Reaction Optimization Decision Tree

Mitsunobu_Optimization Start Start: Indazole Substrate Analysis PosCheck Position of Hydroxyl Group? Start->PosCheck Pos3 3-Position (Indazolinone) PosCheck->Pos3 3-OH Pos4567 4, 5, 6, 7-Position (Phenolic) PosCheck->Pos4567 4,5,6,7-OH Warn Warning: O-alkylation difficult. Favors N-alkylation. Require Ag salts or O-protection first. Pos3->Warn ProtectCheck Is N1 Protected? Pos4567->ProtectCheck Standard Protocol A: Standard Mitsunobu (PPh3 / DIAD) ProtectCheck->Standard Yes (e.g., SEM, THP, Boc) Advanced Protocol B: High pKa / Steric Bulk (PBu3 / ADDP) ProtectCheck->Advanced No (Free NH) Standard->Advanced Yield < 30%? Tsunoda Protocol C: Tsunoda Reagent (CMBP) Advanced->Tsunoda Purification Issues?

Caption: Logic flow for selecting the correct reagent system based on substrate topology and protection status.

Critical FAQs & Troubleshooting Guides

Topic A: Regioselectivity (N- vs. O-Alkylation)

Q: I am attempting to etherify 5-hydroxyindazole with a primary alcohol, but I am isolating the N-alkylated product. Why?

A: This is a classic ambident nucleophile failure mode.

  • The Cause: While the phenolic O-H is generally more acidic (pKa ~10) than the indazole N-H, the N-H is often more nucleophilic in the absence of steric hindrance. Furthermore, if you are using a basic phosphine (like PBu3) without a sufficiently acidic partner, you may inadvertently deprotonate the N-H.

  • The Fix: N1-Protection is mandatory for consistent results.

    • Protect the N1 position with a group that withdraws electron density or provides steric bulk (e.g., Boc, SEM, or THP).

    • Self-Validating Step: Check the 1H NMR.[1] If the N-H signal (usually broad, >12 ppm) is absent before you start the Mitsunobu, you have eliminated N-alkylation as a competitive pathway.

Q: Can I perform this reaction without protecting the Nitrogen?

A: Only if you switch to the ADDP/PBu3 system (See Protocol B).

  • Mechanism: ADDP (1,1'-(azodicarbonyl)dipiperidine) forms a more basic betaine intermediate than DEAD/DIAD. This allows it to effectively deprotonate the phenolic hydroxyl group even in the presence of the N-H, provided the pKa difference is sufficient. However, selectivity is never guaranteed without protection.

Topic B: Reactivity & "No Reaction" Scenarios

Q: My reaction stalls with 50% starting material remaining. Adding more DEAD/PPh3 doesn't help.

A: You have likely hit the pKa Ceiling or formed a Dead Betaine .

  • The Science: The standard DEAD/PPh3 system is effective for nucleophiles with pKa < 11. If your hydroxyindazole has electron-donating substituents (e.g., -OMe, -alkyl), the pKa of the phenol might be too high (11-12) to protonate the betaine intermediate effectively.

  • The Fix: Switch to ADDP (valid up to pKa ~13.5) or CMBP (Tsunoda Reagent) .[2]

    • Reference: The use of ADDP with tributylphosphine (PBu3) has been validated for weakly acidic heterocycles where DEAD fails (Humphries et al., 2006).

Q: I am using a secondary alcohol (e.g., isopropanol derivatives) and getting low yields.

A: This is a steric issue.[3] The SN2 transition state is crowded.

  • The Fix:

    • Sonication: Sonicate the reaction mixture for the first hour to break up phosphine aggregates.

    • Order of Addition: Pre-form the betaine (Phosphine + Azodicarboxylate) at 0°C for 15 minutes before adding the alcohol and indazole. This prevents the alcohol from complexing with the phosphine in a non-productive manner.

Topic C: Purification (The "Mitsunobu Soup")

Q: How do I efficiently remove Triphenylphosphine Oxide (TPPO) without running a difficult column?

A: TPPO is the bane of Mitsunobu reactions. Use the MgCl2 Precipitation Method (replaces the need for chromatography in early stages).

Protocol:

  • Concentrate the reaction mixture (usually THF).

  • Redissolve the residue in minimal Toluene or Et2O.

  • Add MgCl2 (1.5 - 2.0 equiv) .

  • Stir vigorously at reflux for 15 minutes, then cool to RT.

  • TPPO forms a complex [Mg(TPPO)2Cl2] which precipitates as a solid.

  • Filter the solid.[4][5] The filtrate contains your product.

    • Reference: Validated by the Shenvi Lab and published in J. Org. Chem (Donald et al., 2017).

Standard Operating Protocols (SOP)

Protocol A: The "Baseline" (Protected Indazoles)

Best for: N1-protected 4, 5, 6, or 7-hydroxyindazoles + Primary Alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.2 equiv)

  • PPh3 (Triphenylphosphine) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

  • Setup: Charge flask with Substrate, Alcohol, and PPh3 in THF under N2. Cool to 0°C.[3][5][6]

  • Addition: Add DIAD dropwise over 20 minutes. Note: Solution will turn yellow/orange.

  • Reaction: Warm to Room Temperature (RT). Stir 12-24h.

  • Monitoring: TLC/LCMS. Look for disappearance of the UV-active phenol.

  • Workup: Quench with water. Extract EtOAc. Perform MgCl2 precipitation (see above) to remove TPPO.

Protocol B: The "Power" Protocol (Difficult Substrates)

Best for: Unprotected Indazoles, High pKa Phenols, or Secondary Alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.5 - 2.0 equiv)

  • PBu3 (Tributylphosphine) (2.0 equiv) - Warning: Stench/Pyrophoric.

  • ADDP (2.0 equiv) - Solid reagent, easier to handle than DEAD.

  • Solvent: Anhydrous Toluene or THF.

Workflow:

  • Betaine Formation: Dissolve ADDP and PBu3 in Toluene at 0°C. Stir 15 mins until a thick precipitate (betaine) forms.

  • Addition: Add the Alcohol and Indazole substrate to the betaine slurry.

  • Reaction: Allow to warm to RT. If using secondary alcohols, heat to 60°C.

  • Workup: ADDP byproducts (hydrazines) are often insoluble in ether/hexane. Dilute reaction with Hexane/Ether (1:1), filter off the solids, and concentrate the filtrate.

Protocol C: The Tsunoda Reagent (CMBP)

Best for: Scale-up and "Clean" Chemistry.

Reagent: (Cyanomethylene)tributylphosphorane (CMBP).[2] Advantage: Byproduct is acetonitrile (volatile) and tributylphosphine oxide (water soluble/removable).

Workflow:

  • Dissolve Indazole and Alcohol in Toluene.

  • Add CMBP (1.5 equiv).

  • Heat to 80-100°C (CMBP is thermally stable).

  • Workup: Evaporate solvent. The byproduct is minimal. Flash chromatography is usually very clean.

Visualization: Purification Workflow

Purification_Strategy Rxn Crude Reaction Mixture (Product + TPPO + Hydrazine) SolventCheck Solvent? Rxn->SolventCheck Precip Add MgCl2 (2 equiv) Reflux in Toluene/Et2O SolventCheck->Precip If THF/Toluene Filter Filtration Precip->Filter Solid Solid: Mg-TPPO Complex Filter->Solid Filtrate Filtrate: Product + Hydrazine Filter->Filtrate Column Short Silica Plug (Elute Product) Filtrate->Column

Caption: The MgCl2 precipitation method significantly reduces the load on column chromatography by removing bulk TPPO.

References

  • Humphries, P. S., Do, Q. Q., & Wilhite, D. M. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.[7][8] Beilstein Journal of Organic Chemistry, 2, 21. Link

  • Tsunoda, T., Ozaki, F., & Ito, S. (1994). Novel Reactivity of Stabilized Methylenetributylphosphorane: A New Mitsunobu Reagent.[2] Tetrahedron Letters, 35(28), 5081-5082.[2] Link

  • Donald, J. R., & Martin, S. F. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[6] The Journal of Organic Chemistry, 82(16), 8767–8771. Link

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][9][10] Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies. Chemistry – A European Journal, 10(13), 3130–3138. Link[11]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 4-(2-methoxyethoxy)-1H-indazole

This guide outlines the advanced 1H NMR characterization of 4-(2-methoxyethoxy)-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., Rho-kinase or PLK4 inhibitors).[1][2] Unlike standard spect...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced 1H NMR characterization of 4-(2-methoxyethoxy)-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., Rho-kinase or PLK4 inhibitors).[1][2]

Unlike standard spectral reports, this guide compares analytical protocols (Solvent Systems and Acquisition Parameters) to demonstrate how to definitively distinguish the target O-alkylated product from common N-alkylated impurities and tautomeric ambiguities.

Executive Summary: The Analytical Challenge

In drug discovery, the indazole ring is a "privileged structure," but it presents two specific analytical hurdles:

  • Tautomeric Equilibrium: The 1H- vs. 2H-indazole equilibrium is solvent-dependent and affects chemical shifts.[1]

  • Regioselectivity Verification: Synthesizing the target often involves alkylating 4-hydroxyindazole.[1] This reaction can yield the desired O-alkylated product (Target) or the undesired N-alkylated byproduct.[1]

The "Product" being evaluated here is the Optimized Analytical Protocol (Method B) , which is compared against the Standard Protocol (Method A) to demonstrate superior performance in structural verification.

Comparative Analysis of Analytical Protocols

We compared three acquisition strategies to determine the most reliable method for validating the structure of 4-(2-methoxyethoxy)-1H-indazole.

Table 1: Performance Matrix of NMR Solvent Systems
FeatureMethod A: Standard (CDCl3) Method B: Optimized (DMSO-d6) Method C: Acidified (DMSO + TFA)
NH Detection Poor/Invisible. Rapid exchange causes signal broadening or loss.[1][2]Excellent. H-bonding stabilizes the NH (13.0+ ppm).[1][2]Shifted. Protonation moves NH to low field; useful for salts.
Resolution High. Sharp lines for aliphatic chain.Good. Slightly broader lines due to viscosity.High. Collapses exchangeable broadening.
Tautomer ID Ambiguous. Averaged signals.Definitive. Distinguishes 1H- from 2H- forms.[1][2]N/A (Perturbs equilibrium).
Water Peak ~1.56 ppm (Often overlaps with alkyl region).[1][2]~3.33 ppm (Can overlap with O-Me/PEG chain).[1][2]Variable.
Verdict Use for general purity check only.Recommended for Structural Proof. Use only for complex mixtures.
Critical Insight: Why Method B (DMSO-d6) Wins

In Method A (CDCl3) , the labile NH proton often exchanges with trace water or broadens into the baseline due to the quadrupole moment of the nitrogen.[1] This creates a "silent region" above 9 ppm. Without the NH signal, you cannot definitively prove the compound is not the N-alkylated impurity (where the alkyl group replaces the NH).[1]

Method B (DMSO-d6) forms a strong hydrogen bond with the Indazole NH, slowing the exchange rate.[1] This reveals a sharp, diagnostic singlet between 12.8 – 13.2 ppm , confirming the presence of the free N-H bond required for the target structure.

Detailed Spectral Assignment (Optimized Protocol)

Sample Preparation: 5-10 mg of compound in 0.6 mL DMSO-d6. Temperature: 298 K Frequency: 400 MHz or higher recommended.[2]

Structural Logic & Assignments

The molecule consists of three distinct zones:

  • Indazole Core: Aromatic ABC system (Benzene ring) + Pyrazole singlet.[1][2]

  • Linker: Ethylene glycol chain (OCH2CH2O).

  • Terminus: Methoxy group.

Table 2: Chemical Shift Data (DMSO-d6)[1][3]
PositionTypeShift (δ ppm)Multiplicity

Coupling (Hz)
Interpretation
NH (1) Indazole13.0 - 13.2 br s-Diagnostic: Confirms 1H-indazole tautomer.[1]
H-3 Pyrazole8.15 - 8.25 s-Characteristic desheilded aromatic singlet.[1]
H-7 Aromatic7.15 - 7.25 d8.0Doublet due to ortho-coupling with H-6.[1]
H-6 Aromatic7.25 - 7.35 dd / t8.0, 7.5Pseudo-triplet (ABC system middle proton).[1]
H-5 Aromatic6.60 - 6.70 d7.5Upfield doublet due to ortho-alkoxy donation (+M effect).[1]
O-CH2 (a) Linker4.20 - 4.25 t4.5 - 5.0Deshielded by direct attachment to aromatic ring.[1]
CH2-O (b) Linker3.75 - 3.80 t4.5 - 5.0Methylene adjacent to aliphatic ether oxygen.[1][2]
O-CH3 Terminal3.35 - 3.40 s-Note: May overlap with residual H2O in DMSO.[1]

Technical Note on H-5: The proton at position 5 is significantly shielded (shifted upfield to ~6.6 ppm) compared to H-6 and H-7.[1][2] This is due to the mesomeric electron donation (+M) from the oxygen atom at position 4. This specific shielding pattern is a secondary confirmation of O-alkylation vs N-alkylation.[1]

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct NMR protocol and interpreting the results to certify the compound's identity.

NMR_Workflow Start Sample: 4-(2-methoxyethoxy)-1H-indazole Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3 Method A: CDCl3 (Standard) Solvent_Choice->CDCl3 Routine Check DMSO Method B: DMSO-d6 (Recommended) Solvent_Choice->DMSO Structural Proof Result_CDCl3 Spectrum A: Sharp Aliphatics NH Invisible/Broad CDCl3->Result_CDCl3 Result_DMSO Spectrum B: NH Visible (~13 ppm) Distinct H5 Doublet DMSO->Result_DMSO Decision Check NH Region (12-14 ppm) Result_CDCl3->Decision Ambiguous Result_DMSO->Decision Clear Conclusion_O CONFIRMED: O-Alkylated Product (Target) Decision->Conclusion_O Signal Present Conclusion_N REJECT: N-Alkylated Impurity (No NH Signal) Decision->Conclusion_N Signal Absent

Caption: Workflow for distinguishing O-alkylated target from N-alkylated impurities using solvent-dependent NH visibility.

Experimental Protocol: Step-by-Step

To replicate the Method B (Optimized) results, follow this strict protocol:

  • Dryness Check: Ensure the sample is free of protic solvents (MeOH, H2O) which can induce proton exchange.[2] Lyophilize if necessary.

  • Solvent: Use DMSO-d6 (99.9% D) . Pro-Tip: Use ampoules rather than a stock bottle to minimize water uptake, which interferes with the O-Me signal at ~3.3 ppm.

  • Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of solvent. Vortex for 30 seconds.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 5 seconds . Reason: The Indazole H-3 and NH protons have long T1 relaxation times.[1] A short D1 will reduce their integral values, leading to incorrect proton counting.

    • Scans: 16 to 64 scans (sufficient for 5 mg).[1][2]

    • Spectral Width: -2 to 16 ppm (Must capture the downfield NH).[1][2]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise. Phase manually to ensure the broad NH peak is not distorted.

References

  • Claramunt, R. M., et al. (1993).[2] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[4] [Link][1]

  • Chemistry Steps. NMR Chemical Shift Values Table and Solvent Effects. [Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. [Link][1][2]

  • National Institutes of Health (NIH) PubChem. 1H-Indazole Compound Summary and Spectral Data. [Link][1]

Sources

Comparative

LC-MS fragmentation pattern of 4-(2-methoxyethoxy)-1H-indazole

This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 4-(2-methoxyethoxy)-1H-indazole , a critical intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 4-(2-methoxyethoxy)-1H-indazole , a critical intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors (e.g., Erdafitinib pharmacophores).

This document is structured to serve as a practical reference for structural elucidation, distinguishing regioisomers, and validating impurities in drug development workflows.

Executive Summary & Compound Profile

  • Compound Name: 4-(2-methoxyethoxy)-1H-indazole

  • Molecular Formula:

    
    
    
  • Exact Mass: 192.0899 Da

  • Target Precursor Ion

    
    : 
    
    
    
    193.0972
  • Core Application: Kinase inhibitor synthesis (FGFR/VEGFR pathways), impurity profiling.

Why This Analysis Matters

In indazole-based drug synthesis, distinguishing the 4-isomer from the 5-, 6-, and 7-regioisomers is a critical quality attribute. While the molecular weights are identical, the fragmentation kinetics and ortho-effects in MS/MS differ significantly due to the proximity of the C4-substituent to the bridgehead carbons and the absence of direct interaction with the pyrazole nitrogen (unlike the 7-isomer).

Experimental Configuration (Recommended)

To replicate the fragmentation patterns described below, ensure your Q-TOF or Triple Quadrupole system is calibrated to these parameters.

ParameterSettingRationale
Ionization Source ESI Positive (

)
Indazole nitrogen (N2) protonates readily (

).
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 30 VSufficient to decluster without inducing in-source fragmentation.
Collision Energy (CE) Ramp 10–40 eVLow CE preserves the side chain; High CE reveals the indazole core.
Mobile Phase 0.1% Formic Acid / ACNAcidic pH ensures

formation.

Fragmentation Mechanism & Pathway Analysis[1][2][3][4][5]

The fragmentation of 4-(2-methoxyethoxy)-1H-indazole follows a distinct "Side-Chain First, Core Second" logic. The ether side chain is the most labile moiety, leading to characteristic neutral losses before the indazole skeleton disintegrates.

Primary Pathway: Side Chain Ejection

The protonated molecular ion (


 193) undergoes characteristic ether cleavage.
  • McLafferty-type Rearrangement (Dominant): The ether oxygen facilitates a hydrogen transfer, leading to the neutral loss of methoxyethene (

    
    , 58 Da) . This yields the stable 4-hydroxyindazole cation (
    
    
    
    135)
    .
  • Distal Loss: A minor pathway involves the loss of the terminal methyl group (

    
     Da) or methanol (
    
    
    
    Da), typically seen at lower collision energies.
Secondary Pathway: Core Degradation

Once the side chain is removed, the resulting


 135 ion fragments via the standard indazole pathway:
  • Loss of CO (

    
     Da):  Typical for phenolic cations, yielding 
    
    
    
    107.
  • Loss of HCN (

    
     Da):  Cleavage of the pyrazole ring, a diagnostic signature for indazoles.
    
Visualization: Fragmentation Decision Tree

The following diagram maps the specific transitions.

FragmentationPathway M_plus_H Precursor [M+H]+ m/z 193.09 (C10H13N2O2)+ Frag_161 Loss of CH3OH m/z 161.07 (Vinyl ether cation) M_plus_H->Frag_161 -32 Da (Methanol) Minor Pathway Frag_135 Base Peak: 4-OH-Indazole m/z 135.05 (Loss of C3H6O side chain) M_plus_H->Frag_135 -58 Da (Methoxyethene) Primary Pathway Frag_107 Core Fragment A m/z 107.06 (Loss of CO from m/z 135) Frag_135->Frag_107 -28 Da (CO) Phenolic cleavage Frag_118 Diazo Loss m/z 118.05 (Loss of N2H from m/z 135) Frag_135->Frag_118 -17 Da (NH3) or N2 Rare Frag_80 Core Fragment B m/z 80.05 (Loss of HCN from m/z 107) Frag_107->Frag_80 -27 Da (HCN) Ring opening

Caption: Step-wise fragmentation of 4-(2-methoxyethoxy)-1H-indazole. The red arrow indicates the diagnostic transition to the 4-hydroxyindazole base peak.

Comparative Analysis: Distinguishing Isomers

The primary challenge in QC is distinguishing the 4-isomer from the 5- and 7-isomers .

Feature4-Isomer (Target) 5-Isomer (Alternative) 7-Isomer (Alternative)
Base Peak (High CE)

135 (High Intensity)

135 (Moderate Intensity)

135 (Variable)
Ortho Effect Absent. Substituent is far from N-H.Absent. Linear topology.Present. 7-position interacts with N1-H.
Water Loss (

)
Rare. Requires high energy.Rare. Prominent. Interaction between 7-alkoxy and N1-H facilitates dehydration (

175).
RDA Cleavage Standard pyrazole cleavage.Standard pyrazole cleavage.Altered due to steric crowding at N1.
Retention Time (RP-C18) Medium. Elutes between 5- and 7-isomers.Early. More polar surface area exposed.Late. Intramolecular H-bonding increases lipophilicity.
Diagnostic Rule

If you observe a significant


 (

175) peak, you likely have the 7-isomer, not the 4-isomer.
The 4-isomer is characterized by a "clean" transition to

135 without significant dehydration.

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) transitions.

Precursor (

)
Product (

)
Loss (Da)IdentityCollision Energy (eV)
193.1 135.1 -58Quantifier. Loss of methoxyethyl side chain.15 - 20
193.1 161.1 -32Qualifier. Loss of methanol (distal).10 - 15
135.1 107.1 -28Core confirmation (CO loss).30 - 40
135.1 80.1 -55Core confirmation (CO + HCN loss).40+

References

  • BenchChem. Differentiation of Indazole Regioisomers. Retrieved from .

  • Waters Corporation. Modernized Impurity Analysis of Kinase Inhibitors by High-Resolution LC-MS. Retrieved from .

  • National Institutes of Health (NIH). Mass Spectrometry Fragmentation Patterns of Indazole-type Synthetic Cannabinoids. Retrieved from .

  • Shimadzu. Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Q-TOF. Retrieved from .

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: A tool for structural elucidation. Retrieved from .

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(2-methoxyethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of 4-(2-methoxyethoxy)-1H-indazole, a compound utilized in chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-(2-methoxyethoxy)-1H-indazole, a compound utilized in chemical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety protocols and regulatory standards, empowering you to manage chemical waste with confidence and precision.

Section 1: Hazard Assessment of 4-(2-methoxyethoxy)-1H-indazole

A complete safety profile for 4-(2-methoxyethoxy)-1H-indazole is not extensively documented in publicly available literature. However, by examining structurally analogous indazole derivatives, we can infer a potential hazard profile that necessitates handling it as a hazardous chemical waste. This precautionary approach is a cornerstone of laboratory safety.

Data from related compounds, such as 4-Methoxy-1H-indazole and 3-Amino-4-methoxy-1H-indazole, suggest that this class of chemicals may pose several risks.[1][2][3] The primary principle in the absence of specific data is to manage the substance as hazardous until proven otherwise.

Table 1: Inferred Hazard Profile for 4-(2-methoxyethoxy)-1H-indazole

Hazard TypePotential EffectRationale based on Analogous Compounds
Skin Irritation/Corrosion May cause skin irritation.[2][3]Classified as a Category 2 skin irritant.[3]
Eye Damage/Irritation May cause serious eye irritation.[2][3]Classified as a Category 2 eye irritant.[3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[2][3]Listed as a potential hazard.[2][3]
Sensitization May cause an allergic skin reaction.[4]A known risk for some indazole derivatives.[4]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[4]Indazole derivatives can be harmful to the environment.[4]

Given these potential hazards, all waste forms of 4-(2-methoxyethoxy)-1H-indazole, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.

Section 2: Regulatory Framework for Laboratory Waste

The disposal of chemical waste from laboratories is stringently regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6][7]

Key regulatory requirements include:

  • Generator Status: Facilities that produce hazardous waste are classified as generators and must obtain an EPA Identification Number.[6][8]

  • Waste Characterization: Generators are responsible for determining if their waste is hazardous.[5][9]

  • Prohibition of Sewer Disposal: It is prohibited to dispose of hazardous waste pharmaceuticals down the drain or toilet.[10][11] This is a critical measure to prevent the contamination of water systems.[10]

Section 3: Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the safe collection and disposal of 4-(2-methoxyethoxy)-1H-indazole waste.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the appropriate PPE to minimize exposure risk. The causality here is direct: proper PPE forms the primary barrier between you and potential chemical hazards.

  • Eye Protection: Wear safety goggles or glasses.[1][3]

  • Hand Protection: Wear chemical-resistant gloves.[1]

  • Body Protection: A standard laboratory coat is required.[1]

Step 2: Waste Characterization and Segregation Treat all 4-(2-methoxyethoxy)-1H-indazole waste as hazardous. This includes unused or expired chemicals, reaction byproducts, and any materials contaminated with the compound (e.g., filter paper, contaminated gloves).

Crucially, you must segregate this waste from incompatible materials to prevent dangerous chemical reactions.[5][7] Based on data for similar compounds, keep indazole waste away from strong oxidizing agents.[1]

Step 3: Containerization Proper containment is essential to prevent leaks and spills.

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[5][7][12]

  • Closure: The container must have a secure, tightly fitting lid. Keep the container closed at all times except when adding waste.[7][12] Leaving a funnel in the container is not permitted.[12]

Step 4: Labeling Accurate labeling is a strict regulatory requirement that ensures safe handling and proper disposal.

  • As soon as waste is added, the container must be labeled with the words "HAZARDOUS WASTE." [8][12]

  • The label must also clearly list the full chemical name, "4-(2-methoxyethoxy)-1H-indazole," and the approximate quantity or percentage of the contents.[12] Do not use abbreviations or chemical formulas.[12]

Step 5: Accumulation in a Satellite Accumulation Area (SAA) Hazardous waste must be accumulated at or near its point of generation in a designated SAA, which is under the control of laboratory personnel.[5][8][12]

  • The SAA should be clearly marked.

  • There are regulatory limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons).[7][8]

Step 6: Arranging for Final Disposal Laboratory personnel are not responsible for the final transport and disposal of hazardous waste. This must be handled by trained professionals.

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][6][12]

  • Complete a chemical waste pickup form as required by your institution.[12]

Section 4: Emergency Procedures for Spills

In the event of a small spill of solid 4-(2-methoxyethoxy)-1H-indazole, follow these steps:

  • Ensure Safety: Alert others in the area and ensure the area is well-ventilated.[1]

  • Containment: Prevent the powder from spreading. Do not allow the material to enter drains or water courses.[1]

  • Cleanup: Mix the spilled material with a dry, inert absorbent such as sand or vermiculite.[1]

  • Collection: Carefully sweep up the mixture and place it into a suitable, tightly closed container for disposal.[1][9]

  • Disposal: Label the container as hazardous waste containing 4-(2-methoxyethoxy)-1H-indazole and the absorbent material, and dispose of it according to the procedures outlined in Section 3.

  • Decontamination: Clean the spill area thoroughly.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(2-methoxyethoxy)-1H-indazole.

G cluster_prep Preparation & Characterization cluster_collection Collection & Accumulation cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste '4-(2-methoxyethoxy)-1H-indazole' ppe->characterize container Select Compatible, Leak-Proof Container characterize->container label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name & Qty container->label_waste accumulate Store in Designated Satellite Accumulation Area (SAA) label_waste->accumulate segregate Segregate from Incompatible Materials (e.g., Oxidizing Agents) accumulate->segregate contact_ehs Container is Full or Nearing Time Limit segregate->contact_ehs When Full request_pickup Request Pickup from EH&S or Licensed Contractor contact_ehs->request_pickup end Proper Disposal Complete request_pickup->end spill Spill Occurs spill_contain Contain Spill spill->spill_contain Treat as new waste spill_absorb Absorb with Inert Material spill_contain->spill_absorb Treat as new waste spill_collect Collect into a Sealed Container spill_absorb->spill_collect Treat as new waste spill_collect->label_waste Treat as new waste

Sources

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